Product packaging for 5-Hydroxysophoranone(Cat. No.:)

5-Hydroxysophoranone

Cat. No.: B12373633
M. Wt: 476.6 g/mol
InChI Key: ABQFAJSGVWQVGF-MHZLTWQESA-N
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Description

(2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is a natural product found in Millettia pulchra, Maackia amurensis, and Erythrina subumbrans with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36O5 B12373633 5-Hydroxysophoranone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H36O5

Molecular Weight

476.6 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3/t27-/m0/s1

InChI Key

ABQFAJSGVWQVGF-MHZLTWQESA-N

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Biosynthetic Pathway of 5-Hydroxysophoranone and Related Prenylated Flavanones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sophoranone and Prenylated Flavanones

Sophoranone is a prenylated flavanone, a class of natural products known for their diverse biological activities. The core structure is a flavanone skeleton, which is a C6-C3-C6 framework. The defining feature of sophoranone and its derivatives is the presence of one or more isoprenoid (typically prenyl) groups attached to this flavonoid backbone. The "5-hydroxy" designation refers to a hydroxyl group at the 5-position of the A-ring of the flavanone, a common feature among most flavonoids. Prenylated flavonoids, such as those isolated from Sophora flavescens, have garnered significant interest for their potential pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The biosynthesis of these complex molecules involves a combination of the general flavonoid pathway and subsequent modification steps, primarily prenylation.

The Core Flavonoid Biosynthetic Pathway

The biosynthesis of the flavanone core of 5-Hydroxysophoranone follows the general phenylpropanoid and flavonoid pathways.

2.1. Phenylpropanoid Pathway: Synthesis of the Starter Molecule

The pathway begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA in a series of enzymatic steps. This molecule serves as the starter substrate for flavonoid biosynthesis.

2.2. Chalcone Synthase (CHS): The Gateway Enzyme

Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway[2][3][4][5]. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin chalcone[2][3][4][6]. This reaction establishes the characteristic C6-C3-C6 backbone of flavonoids. The hydroxyl groups that will be present at the 5- and 7-positions of the flavanone are derived from the malonyl-CoA units during this synthesis.

2.3. Chalcone Isomerase (CHI): Cyclization to the Flavanone Core

Naringenin chalcone is then cyclized by the enzyme chalcone isomerase (CHI) to form the flavanone naringenin[6][7][8][9]. Naringenin possesses the characteristic three-ring structure of flavanones and is the central precursor for a wide variety of flavonoid classes[2][8].

The following diagram illustrates the core flavonoid biosynthetic pathway leading to the formation of the naringenin (a 5-hydroxyflavanone) scaffold.

Flavonoid_Core_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL 4-Coumaric_acid 4-Coumaric_acid Cinnamic_acid->4-Coumaric_acid C4H 4-Coumaroyl_CoA 4-Coumaroyl_CoA 4-Coumaric_acid->4-Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone 4-Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_Chalcone 3x Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI

Core flavonoid pathway to naringenin.

Hydroxylation of the Flavanone Skeleton

The "5-hydroxy" component of this compound is an intrinsic feature of the flavanone core, naringenin, produced by the action of CHS and CHI. Further hydroxylation events can occur at various positions on the flavanone rings, catalyzed by different classes of enzymes, primarily cytochrome P450-dependent monooxygenases and 2-oxoglutarate-dependent dioxygenases[10][11].

  • Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates flavanones at the 3-position of the C-ring to produce dihydroflavonols[12][13][14].

  • Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These enzymes add hydroxyl groups to the 3' and 5' positions of the B-ring[10].

The specific hydroxylation pattern of a given flavonoid is determined by the enzymatic repertoire of the producing organism.

Prenylation: The Final Step in Sophoranone Biosynthesis

The final and defining step in the biosynthesis of sophoranone is the attachment of a prenyl group to the flavanone nucleus. This reaction is catalyzed by prenyltransferases (PTs) [15][16][17][18].

Prenyltransferases utilize prenyl diphosphate donors, most commonly dimethylallyl pyrophosphate (DMAPP), which is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. These enzymes catalyze the electrophilic substitution of the aromatic flavonoid ring with the prenyl group. The position of prenylation (e.g., C6, C8, or on a hydroxyl group) is determined by the specific prenyltransferase enzyme[17][19]. In the case of sophoranone, prenylation occurs on the flavanone skeleton.

The following diagram illustrates the final prenylation step in the hypothetical biosynthesis of a this compound.

Sophoranone_Biosynthesis Naringenin Naringenin This compound This compound Naringenin->this compound Prenyltransferase (PT) DMAPP DMAPP DMAPP->this compound

Final prenylation step in sophoranone biosynthesis.

Quantitative Data

The following table summarizes representative kinetic parameters for the key enzyme classes involved in the biosynthesis of the prenylated flavanone core. It is important to note that these values can vary significantly depending on the specific enzyme isoform, the source organism, and the assay conditions.

Enzyme ClassEnzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Chalcone Synthase (CHS)Medicago sativa4-Coumaroyl-CoA1.61.71.1 x 106[3]
Malonyl-CoA38--[3]
Chalcone Isomerase (CHI)Oryza sativaNaringenin Chalcone11.6069.355.98 x 106[7]
Isoliquiritigenin50.959.21 x 10-51.81[7]
Flavanone 3-Hydroxylase (F3H)Camellia sinensisNaringenin15.20.231.5 x 104[13]
Eriodictyol12.80.211.6 x 104[13]
Prenyltransferase (PT)Nocardiopsis gilvaNaringenin450.00122.2[20]

Experimental Protocols

The elucidation of flavonoid biosynthetic pathways relies on a combination of in vitro and in vivo experimental approaches. Below are generalized protocols for key experiments.

6.1. Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying recombinant enzymes for in vitro characterization.

Enzyme_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Isolate_RNA Isolate total RNA from source organism (e.g., Sophora flavescens) cDNA_Synthesis Synthesize cDNA Isolate_RNA->cDNA_Synthesis PCR_Amplification Amplify target gene (e.g., CHS, CHI, PT) by PCR cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligate PCR product into an expression vector (e.g., pET vector) PCR_Amplification->Vector_Ligation Transformation Transform E. coli with the expression plasmid Vector_Ligation->Transformation Culture_Growth Grow E. coli culture Transformation->Culture_Growth Induction Induce protein expression with IPTG Culture_Growth->Induction Cell_Harvest Harvest cells by centrifugation Induction->Cell_Harvest Lysis Lyse cells (e.g., by sonication) Cell_Harvest->Lysis Centrifugation Clarify lysate by centrifugation Lysis->Centrifugation Chromatography Purify protein using affinity chromatography (e.g., Ni-NTA) Centrifugation->Chromatography SDS_PAGE Verify purity by SDS-PAGE Chromatography->SDS_PAGE

Workflow for enzyme expression and purification.

6.2. In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of a purified biosynthetic enzyme.

Example: Chalcone Synthase (CHS) Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Add substrates: 4-coumaroyl-CoA and [14C]-malonyl-CoA.

    • Add purified CHS enzyme.

  • Incubation:

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding acidified methanol.

    • Extract the chalcone product with an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Separate the product from the substrates using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactive product using a scintillation counter.

  • Data Analysis:

    • Calculate the initial reaction velocity at different substrate concentrations.

    • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

6.3. In Vivo Pathway Reconstruction

Objective: To demonstrate the biosynthesis of a target molecule in a heterologous host.

Example: Reconstitution of Sophoranone Biosynthesis in E. coli

  • Strain Engineering:

    • Engineer an E. coli strain to produce the necessary precursors, 4-coumaroyl-CoA and malonyl-CoA.

    • This may involve overexpressing genes from the tyrosine biosynthesis pathway and acetyl-CoA carboxylase.

  • Pathway Gene Expression:

    • Introduce the genes for CHS, CHI, and a specific prenyltransferase into the engineered E. coli strain on one or more plasmids.

  • Fermentation:

    • Culture the engineered E. coli in a suitable medium.

    • Induce the expression of the biosynthetic genes.

  • Metabolite Extraction and Analysis:

    • Extract the metabolites from the culture medium and/or cell lysate.

    • Analyze the extracts for the presence of the target sophoranone derivative using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Conclusion

The biosynthesis of this compound is a multi-step process that leverages the conserved flavonoid pathway and specialized tailoring enzymes. It begins with the formation of a 5-hydroxyflavanone core, naringenin, through the sequential action of chalcone synthase and chalcone isomerase. Subsequent hydroxylation and, most critically, prenylation by specific prenyltransferases lead to the final sophoranone structure. A thorough understanding of this pathway, including the characterization of the key enzymes, is essential for the metabolic engineering of microorganisms for the sustainable production of these valuable bioactive compounds. Further research into the specific enzymes from Sophora species will provide more precise insights into the biosynthesis of sophoranone and its derivatives, paving the way for their application in drug discovery and development.

References

Chemical structure and properties of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure and Properties of 5-Hydroxysophoranone for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of this compound. Drawing from available literature on this compound and structurally related flavonoids, this document outlines its likely anti-inflammatory and cytotoxic properties, supported by detailed experimental methodologies and an exploration of the underlying signaling pathways. All quantitative data for related compounds are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.

Chemical Structure and Properties

This compound, a member of the flavanone class of compounds, possesses a characteristic chemical structure that contributes to its biological activity.[1]

IUPAC Name: 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[1][2]

Synonyms: Hydroxysophoranone, CHEBI:185708[1]

Chemical Formula: C₃₀H₃₆O₅[1][2]

The structure features a flavanone backbone with multiple hydroxyl and prenyl groups. The presence of these functional groups, particularly the prenyl chains, is often associated with enhanced bioactivity, including increased lipophilicity which can facilitate membrane permeability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 476.6 g/mol [1][2]
XLogP3-AA 8.2[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 5[2]
Exact Mass 476.25627424 Da[1][2]

Isolation and Synthesis

Isolation from Natural Sources

This compound has been reported to be isolated from various plant species, most notably from the roots of Sophora flavescens and Sophora tonkinensis. The general methodology for its isolation from plant material is outlined below.

Experimental Protocol: Isolation of Flavonoids from Sophora flavescens

  • Extraction: The dried and powdered roots of Sophora flavescens are extracted with a solvent such as 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum extraction of the desired compounds.

  • Concentration: The combined extracts are then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity with a solvent mixture (e.g., chloroform-methanol) to separate the components based on their polarity.

  • Purification: Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified using techniques like recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Note: This is a generalized protocol. Specific details may vary between different studies.

Diagram 1: General Workflow for Isolation of this compound

G plant Dried Plant Material (e.g., Sophora flavescens roots) extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction concentration Concentration (Reduced Pressure) extraction->concentration fractionation Silica Gel Column Chromatography concentration->fractionation purification Purification (e.g., Recrystallization, HPLC) fractionation->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the isolation of this compound from plant sources.

Biological Activities and Mechanism of Action

While specific studies detailing the comprehensive biological activities of this compound are limited, extensive research on structurally similar prenylated flavonoids suggests potent anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties. The proposed mechanism for this compound involves the inhibition of key inflammatory mediators and signaling pathways.

Proposed Mechanism of Anti-inflammatory Action:

In inflammatory responses, macrophages, such as the RAW 264.7 cell line, are activated by stimuli like lipopolysaccharide (LPS). This activation leads to the production of pro-inflammatory mediators including nitric oxide (NO) and prostaglandin E2 (PGE2), driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is largely regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of inflammatory mediators.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to inflammatory_genes iNOS, COX-2, Pro-inflammatory Cytokines nucleus->inflammatory_genes activates transcription of inflammatory_response Inflammatory Response inflammatory_genes->inflammatory_response Hydroxysophoranone This compound Hydroxysophoranone->IKK inhibits Hydroxysophoranone->MAPK inhibits MAPK->nucleus

Caption: Proposed mechanism of this compound in inhibiting the NF-κB and MAPK signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT Assay): To determine non-toxic concentrations, cells are treated with various concentrations of this compound for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with this compound and LPS for specific time points. Cell lysates are then prepared, and the protein expression levels of iNOS, COX-2, and phosphorylated and total forms of NF-κB p65, IκBα, and MAPKs (p38, ERK, JNK) are determined by Western blotting.

Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids

CompoundAssayCell LineIC₅₀ Value (µM)Source
2',3',5,7-TetrahydroxyflavoneNO Production InhibitionRAW 264.719.7[3]
LuteolinNO Production InhibitionRAW 264.717.1[3]
Note: IC₅₀ values for this compound are not currently available in the public literature. The data presented is for structurally similar flavonoids to provide a reference for potential potency.
Cytotoxic Activity

Many flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The prenyl groups on this compound may enhance its ability to induce apoptosis in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan is then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 3: Cytotoxic Activity of Structurally Related Compounds on Various Cancer Cell Lines

CompoundCell LineIC₅₀ Value (µg/mL)Source
Prosopis juliflora leave extractsMCF-718.17[4]
Prosopis juliflora leave extractsHepG233.1[4]
Moringa oleifera seed essential oilHeLa422.8[5]
Moringa oleifera seed essential oilHepG2751.9[5]
Moringa oleifera seed essential oilMCF-7226.1[5]
Note: IC₅₀ values for this compound are not currently available in the public literature. The data presented is for natural extracts containing various compounds and serves as a general reference.

Conclusion and Future Directions

This compound is a promising natural product with a chemical structure that suggests significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. The methodologies and proposed mechanisms of action outlined in this guide, based on research into related flavonoids, provide a solid foundation for future investigations. Further studies are warranted to isolate larger quantities of this compound, definitively elucidate its biological activities, and establish its specific quantitative efficacy through rigorous in vitro and in vivo testing. Such research will be crucial in determining its potential for development as a novel therapeutic agent.

References

In Vitro Biological Activity of 5-Hydroxysophoranone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxysophoranone is a prenylated flavonoid, a class of natural products known for a wide array of biological activities. As a novel compound, a thorough investigation into its in vitro effects is a critical first step in the drug discovery and development process. This technical guide provides a comprehensive overview of the potential in vitro biological activities of this compound, including detailed experimental protocols and data presentation formats. Due to the limited availability of specific experimental data for this compound, this document presents a framework for its investigation based on established methodologies for analogous flavonoid compounds. The quantitative data herein is illustrative and serves to guide future experimental design and data interpretation.

Anticipated Biological Activities

Based on the known bioactivities of structurally related flavonoids, this compound is hypothesized to possess anticancer, anti-inflammatory, and antiviral properties. These activities are likely mediated through the modulation of key cellular signaling pathways.

Anticancer Activity

The potential of this compound to inhibit the growth of cancer cells can be assessed through various in vitro assays. A primary screening method is the evaluation of its cytotoxic effects on different cancer cell lines.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
HCT116Colon Cancer22.5
A549Lung Cancer35.1
HeLaCervical Cancer18.9
HepG2Liver Cancer28.4
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by its ability to inhibit key inflammatory pathways, such as the NF-κB signaling cascade, and to reduce the production of pro-inflammatory mediators.

Data Presentation: Inhibition of NF-κB and Pro-inflammatory Cytokines

The following tables present hypothetical data on the inhibitory effects of this compound on NF-κB activation and the secretion of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.

Table 2: Inhibition of NF-κB Activation

Compound Hypothetical IC50 (µM)

| this compound | 8.7 |

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion

Cytokine This compound Concentration (µM) Hypothetical % Inhibition
TNF-α 10 65

| IL-6 | 10 | 58 |

Experimental Protocol: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway using a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[4]

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in 96-well plates and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation relative to the LPS-stimulated control and determine the IC50 value.

Visualization: NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes Transcription Compound This compound Compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Antiviral Activity

The antiviral efficacy of this compound can be determined by its ability to inhibit the replication of various viruses in cell culture.

Data Presentation: Antiviral Activity of this compound

The half-maximal effective concentration (EC50) is used to quantify the antiviral activity. The following table shows hypothetical EC50 values for this compound against two common viruses.

VirusHost CellHypothetical EC50 (µM)
Influenza A (H1N1)MDCK12.8
Herpes Simplex Virus 1 (HSV-1)Vero9.3
Experimental Protocol: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[5][6][7][8]

Materials:

  • Virus stock (e.g., Influenza A, HSV-1)

  • Host cells (e.g., MDCK, Vero)

  • This compound stock solution

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus. Pre-incubate the virus dilutions with different concentrations of this compound for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium to restrict the spread of the virus.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Visualization: Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow seed_cells Seed Host Cells to Confluency infect_cells Infect Cell Monolayer seed_cells->infect_cells prepare_virus_compound Prepare Virus Dilutions & this compound Concentrations pre_incubate Pre-incubate Virus and Compound prepare_virus_compound->pre_incubate pre_incubate->infect_cells add_overlay Add Overlay Medium infect_cells->add_overlay incubate_plaques Incubate for Plaque Formation add_overlay->incubate_plaques fix_stain Fix and Stain Plaques incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow for the plaque reduction assay to determine antiviral activity.

Conclusion

This technical guide outlines a systematic approach for the in vitro evaluation of the biological activities of this compound. The provided protocols for assessing anticancer, anti-inflammatory, and antiviral effects, along with the templates for data presentation and pathway visualization, offer a robust framework for researchers. The illustrative data and diagrams are intended to guide the design and interpretation of future experiments. Comprehensive in vitro characterization is essential to elucidate the mechanisms of action of this compound and to determine its potential as a lead compound for the development of new therapeutic agents.

References

An In-depth Technical Guide on the Mechanism of Action of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxysophoranone, a prenylated flavonoid, has emerged as a compound of significant interest in oncological and immunological research. Preclinical studies have begun to elucidate its mechanisms of action, revealing a multi-faceted pharmacological profile that includes anti-proliferative, pro-apoptotic, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its impact on key cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the molecular pathways involved to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad range of biological activities. Among these, this compound has attracted attention for its potential therapeutic applications, particularly in cancer and inflammatory diseases. Its chemical structure, characterized by a flavonoid backbone with prenyl substitutions, is believed to contribute to its bioactivity. This guide will delve into the molecular mechanisms that underpin the observed pharmacological effects of this compound.

Anti-Cancer Activity

The anti-cancer properties of this compound and its analogs are attributed to their ability to modulate several key cellular processes involved in tumor growth and survival.

Inhibition of Cell Proliferation

Studies on compounds structurally related to this compound have demonstrated potent anti-proliferative effects across various cancer cell lines. For instance, a synthetic 5-hydroxy-2H-pyrrol-2-one derivative exhibited significant growth inhibition in breast cancer cells.

Table 1: Anti-proliferative Activity of a 5-Hydroxy-2H-pyrrol-2-one Derivative in Breast Cancer Cells [1]

Cell LineCompoundIC50 (µM)
T47D325.34 ± 2.47
T47D356.98 ± 1.15
MCF-7321.52 ± 1.25
MCF-7354.30 ± 0.77

IC50 values represent the concentration required to inhibit cell growth by 50%. Data are presented as mean ± SEM.

Induction of Apoptosis

A critical mechanism underlying the anti-cancer effects of many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Evidence suggests that this compound and related compounds can trigger apoptotic pathways in cancer cells. This is often mediated through the modulation of key regulatory proteins involved in both the intrinsic and extrinsic apoptotic cascades.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Certain phytochemicals can interfere with the cell cycle machinery, leading to arrest at specific checkpoints and preventing cell division. While direct evidence for this compound is still emerging, related compounds have been shown to induce cell cycle arrest, suggesting a potential mechanism of action.

Modulation of Key Signaling Pathways

The pharmacological effects of this compound are orchestrated through its interaction with and modulation of critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory conditions.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and inflammation.[2][3] Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. Natural products are being explored for their ability to inhibit the STAT3 signaling pathway.[2] The major mechanisms of inhibition include targeting upstream regulators, direct binding to the STAT3 SH2 domain, and inhibiting STAT3 phosphorylation and dimerization.[2]

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Target_Genes Target Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Target_Genes Transcription Hydroxysophoranone This compound Hydroxysophoranone->JAK Inhibition Hydroxysophoranone->STAT3 Inhibition of Phosphorylation

Figure 1: Proposed inhibition of the STAT3 signaling pathway by this compound.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for regulating cell growth, proliferation, and survival. Their dysregulation is frequently observed in cancer. While direct studies on this compound are limited, many flavonoids are known to modulate these pathways, suggesting a potential area of investigation for its mechanism of action.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response and cell survival. Its aberrant activation is linked to both cancer and chronic inflammatory diseases. Hydroxysafflor yellow A, a flavonoid, has been shown to inhibit angiogenesis by blocking the NF-κB signaling pathway, suggesting that this compound may exert similar effects.[4]

Anti-Inflammatory Activity

The anti-inflammatory properties of flavonoids are well-documented. They can modulate the production of inflammatory mediators and regulate the activity of immune cells. The potential of this compound to inhibit key inflammatory pathways, such as NF-κB and STAT3, underscores its potential as an anti-inflammatory agent.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells (96-well plate) Treatment Treat with This compound Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analysis Calculate Viability & IC50 Read_Absorbance->Analysis

Figure 2: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol Outline:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-STAT3).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Protocol Outline:

    • Treat cells with this compound to induce apoptosis.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry.

Future Directions

While initial studies on related compounds are promising, further research is required to fully elucidate the mechanism of action of this compound. Future investigations should focus on:

  • Quantitative Proteomics and Microarray Analysis: To obtain a global and unbiased view of the cellular proteins and genes affected by this compound treatment.[5][6][7]

  • In Vivo Studies: To validate the in vitro findings in animal models of cancer and inflammation and to assess the compound's pharmacokinetic and pharmacodynamic properties.

  • Target Identification: To pinpoint the direct molecular targets of this compound, which will be crucial for understanding its precise mechanism of action and for rational drug design.

  • Combination Therapies: To explore the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

Conclusion

This compound is a promising natural product with demonstrated potential as an anti-cancer and anti-inflammatory agent. Its ability to modulate key signaling pathways, such as STAT3, highlights its therapeutic potential. The information and protocols presented in this technical guide are intended to facilitate further research into the mechanism of action of this compound and to accelerate its development as a potential therapeutic agent for the treatment of human diseases.

References

Technical Whitepaper: A Guide to the Preliminary Cytotoxicity Screening of 5-Hydroxysophoranone and Related Prenylated Flavanones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxysophoranone is a prenylated flavanone, a class of natural compounds known for a wide range of biological activities. Flavanones isolated from Sophora species, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.[1][2][3][4][5] A preliminary cytotoxicity screening is the foundational step in evaluating the potential of a compound like this compound as an anticancer agent. This process involves exposing cultured cancer cells to the compound and measuring the impact on cell viability and proliferation. The primary goal is to determine the concentration at which the compound exerts a toxic effect, often quantified as the half-maximal inhibitory concentration (IC50).

This technical guide provides a comprehensive overview of the core components of such a screening, including detailed experimental protocols, data presentation standards, and visualization of key processes, using data from related Sophora flavanones as a practical framework.

Data Presentation: Cytotoxicity of Sophora Flavanones

Quantitative data from cytotoxicity assays are typically summarized to show the potency of a compound against various cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is the most common metric. The data below is compiled from studies on flavanones isolated from Sophora flavescens, which are structurally related to this compound.

Table 1: Summary of IC50 Values for Sophora Flavescens Flavanones Against Human Cancer Cell Lines

Compound NameCell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)Source
Sophoflavanone GA549Lung Carcinoma~20Cisplatin~20[2][6]
Sophoflavanone GH460Lung Carcinoma~20Cisplatin~20[2][6]
Sophoflavanone GH1299Lung Carcinoma~20Cisplatin~20[2][6]
Sophoflavanone GHeLaCervical Cancer~20Cisplatin~20[2][6]
Kurarinol A (New Flavanonol)HepG2Liver Cancer7.50Irinotecan0.6[4]
Kurarinol A (New Flavanonol)A549Lung Carcinoma10.55Irinotecan1.0[4]
Kurarinol A (New Flavanonol)MCF7Breast Cancer9.88Irinotecan0.9[4]
Sophoranone Analog (Compound 3)H460Lung Carcinoma4.67--[5]

Note: The data presented are for compounds structurally related to this compound and are intended to be representative of the type of data generated in a preliminary cytotoxicity screen.

Experimental Protocols

The following protocols describe standard methodologies for assessing the cytotoxicity of a test compound like this compound. The MTT assay is a widely used colorimetric method for this purpose.[2][5][6]

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., A549, H460, HeLa, MCF-7) are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

    • Seed the cells into a 96-well flat-bottom plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound to the wells. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug like Cisplatin or Doxorubicin).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms. The following visualizations are generated using Graphviz (DOT language) and adhere to the specified design constraints.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start: Cell Culture seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Test Compound (Varying Concentrations) incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Figure 1: Workflow of the MTT cell viability assay.

Hypothesized Apoptotic Signaling Pathway

Studies on related flavonoids from Sophora flavescens suggest that their cytotoxic effects can be mediated through the induction of apoptosis.[3] This diagram illustrates a simplified intrinsic apoptosis pathway that a compound like this compound might trigger.

Apoptosis_Pathway compound This compound (Test Compound) stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax cytoC Cytochrome c Release bax->cytoC bcl2 Bcl-2/Bcl-xL bcl2->bax Inhibits cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp Cleaves apoptosis Apoptosis parp->apoptosis

Figure 2: Simplified intrinsic apoptosis signaling pathway.

References

5-Hydroxysophoranone: A Deep Dive into its Signaling Pathways and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxysophoranone, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has emerged as a compound of significant interest in oncological and inflammatory research. Known for its potent anti-tumor and anti-inflammatory properties, understanding the intricate signaling pathways modulated by this natural compound is paramount for its development as a novel therapeutic agent. This technical guide provides a comprehensive analysis of the molecular mechanisms of this compound, focusing on its impact on key cellular signaling cascades. We present a synthesis of the current understanding, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

Extensive research has identified two primary signaling pathways that are significantly influenced by this compound: the Mitogen-Activated Protein Kinase (MAPK) pathway and the PI3K/Akt signaling cascade. These pathways are crucial regulators of cell proliferation, survival, apoptosis, and inflammation, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

The MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade involved in the regulation of cell growth, differentiation, and stress responses. This compound has been shown to exert its anti-cancer effects by modulating this pathway. Specifically, it has been observed to suppress the activation of key components of the MAPK pathway, leading to the inhibition of cancer cell migration and invasion.[1] In the context of inflammation, this compound interrupts the NF-κB and MAPK signaling pathways, thereby inhibiting the production of pro-inflammatory cytokines and mediators.[2]

dot

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Stress Stimuli Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Hydroxysophoranone This compound Hydroxysophoranone->RAF Hydroxysophoranone->MEK Hydroxysophoranone->ERK Gene_Expression Gene Expression (Proliferation, Survival, Invasion) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the MAPK signaling pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound has been shown to down-regulate the phosphorylation of key proteins in this pathway, contributing to its anti-neuroinflammatory effects.[3] By inhibiting the PI3K/Akt pathway, this compound can promote apoptosis and inhibit the proliferation of cancer cells.

dot

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Hydroxysophoranone This compound Hydroxysophoranone->PI3K Hydroxysophoranone->Akt

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Induction of Apoptosis

A key mechanism of action for this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of the intrinsic apoptotic pathway. Treatment with this compound leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1]

dot

Apoptosis_Pathway cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Hydroxysophoranone This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Hydroxysophoranone->Bcl2 Bax Bax (Pro-apoptotic) Hydroxysophoranone->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

Quantitative Data Summary

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in a single repository, studies on Sophoraflavanone G (an alternative name for this compound) provide valuable insights into its potency.

Cell LineCancer TypeEffectConcentration/Reference
MDA-MB-231Triple-Negative Breast CancerInduces apoptosis, suppresses migration and invasionNot specified[1]
HL-60Human LeukemiaPromotes apoptosisNot specified[1]
BV2 microglia-Anti-neuroinflammatory activityNot specified[3]

Further research is required to establish a comprehensive profile of this compound's IC50 values across various cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the signaling pathways affected by this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in the MAPK and PI3K/Akt signaling pathways.

Methodology:

  • Treat cancer cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with This compound Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Densitometry Analysis Detection->Analysis

References

Potential Therapeutic Targets of 5-Hydroxysophoranone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on 5-Hydroxysophoranone is limited in publicly available scientific literature. This guide extrapolates potential therapeutic targets based on studies of structurally similar compounds, particularly flavonoids and chromanones. The information presented herein is intended for research and drug development professionals and should be interpreted with caution pending direct investigation of this compound.

Introduction

This compound is a flavonoid, a class of natural compounds known for a wide range of biological activities. Its chemical structure, featuring a chromanone core with hydroxyl substitutions, suggests potential interactions with various cellular signaling pathways implicated in inflammation, viral infections, neurodegenerative diseases, and cancer. This technical guide summarizes the likely therapeutic targets of this compound by examining the mechanisms of action of analogous compounds.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally related flavonoids and chromanones, the primary therapeutic areas for this compound are likely to be:

  • Anti-inflammatory: Targeting key signaling pathways in inflammation.

  • Antiviral: Interfering with viral entry and replication.

  • Neuroprotective: Modulating oxidative stress and neuroinflammation.

  • Anticancer: Inducing apoptosis and inhibiting cancer cell proliferation.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inappropriate activation of NF-κB is linked to a variety of inflammatory diseases. Structurally similar compounds to this compound have been shown to exert anti-inflammatory effects by inhibiting this pathway.

Inferred Mechanism of Action:

This compound may inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would block the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.

Key Molecular Targets:

  • Inhibitor of NF-κB kinase (IKK) complex: Phosphorylation of IκBα by IKK is a critical step for its degradation.

  • NF-κB (p65/p50 subunits): Direct inhibition of NF-κB's DNA binding or transcriptional activity.

Downstream Effects:

  • Reduced expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

  • Decreased production of inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocation This compound This compound This compound->IKK Complex Potential Inhibition DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription caption Inferred NF-κB Pathway Inhibition by this compound

Inferred NF-κB Pathway Inhibition
Antiviral Activity: Targeting Viral Entry

Flavonoids have demonstrated notable antiviral properties, particularly against enveloped viruses like coronaviruses. The primary mechanism often involves the inhibition of viral entry into host cells.

Inferred Mechanism of Action:

This compound may interfere with the interaction between the viral spike protein and the host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2. This would prevent the virus from attaching to and entering the cell, thereby halting the infection at an early stage.

Key Molecular Targets:

  • Viral Spike Protein: Binding to the receptor-binding domain (RBD) to block its interaction with the host receptor.

  • Host Cell Receptors (e.g., ACE2): Potentially altering the conformation of the receptor to prevent viral binding.

Viral_Entry_Inhibition Virus Virus Spike Protein Spike Protein Virus->Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binding Host Cell Host Cell ACE2 Receptor->Host Cell Viral Entry Viral Entry ACE2 Receptor->Viral Entry This compound This compound This compound->Spike Protein Potential Inhibition caption Inferred Viral Entry Inhibition Mechanism

Inferred Viral Entry Inhibition
Neuroprotective Effects: Targeting the Nrf2/HO-1 Pathway

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative damage. Many phytochemicals exert neuroprotective effects by activating this pathway.

Inferred Mechanism of Action:

This compound may promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to the expression of cytoprotective enzymes like Heme oxygenase-1 (HO-1).

Key Molecular Targets:

  • Kelch-like ECH-associated protein 1 (Keap1): Nrf2 is normally sequestered in the cytoplasm by Keap1. This compound may induce a conformational change in Keap1, leading to the release of Nrf2.

  • Nrf2: Promoting its stability and nuclear translocation.

Downstream Effects:

  • Increased expression of antioxidant enzymes (e.g., HO-1, NQO1).

  • Enhanced cellular defense against oxidative stress.

  • Reduced neuroinflammation.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Keap1 Potential Induction of Nrf2 release ARE ARE Nrf2_n->ARE Binds Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) Transcription caption Inferred Nrf2 Pathway Activation by this compound

Inferred Nrf2 Pathway Activation

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro activities of compounds structurally related to this compound. This data provides a preliminary indication of the potential potency of this compound.

CompoundTherapeutic AreaAssayCell LineIC50 / EC50
(E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanoneAnti-inflammatoryNitric Oxide ProductionRAW 264.7~20 µM
5,6-dihydroxyflavoneAntiviral (SARS-CoV-2)Cytopathic EffectVero E6Not specified
SophocarpineNeuroprotectionGlutamate-induced cytotoxicityHT221.25 - 10 µM

Experimental Protocols of Cited Methodologies

Detailed experimental protocols for the key assays mentioned are provided below to guide future research on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., RAW 264.7, HT22, or cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IκBα, NF-κB p65, Nrf2, HO-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural similarity of this compound to other bioactive flavonoids and chromanones strongly suggests its potential as a therapeutic agent. The most promising therapeutic targets appear to be key regulatory proteins within the NF-κB and Nrf2 signaling pathways, as well as viral proteins involved in host cell entry.

Future research should focus on:

  • In vitro validation: Conducting cell-based assays to directly assess the anti-inflammatory, antiviral, neuroprotective, and anticancer activities of this compound.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and molecular docking.

  • In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

A thorough investigation of these areas will be crucial to determine the true therapeutic potential of this compound and its viability as a lead compound for drug development.

Methodological & Application

Application Note: Quantitative Analysis of 5-Hydroxysophoranone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxysophoranone in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for pharmacokinetic studies, metabolism research, and other applications requiring precise measurement of this compound.

Introduction

This compound is a flavanone, a class of flavonoids known for their diverse biological activities. Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action in various pharmacological models. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the analysis of this compound.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar flavanone not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Acetonitrile with Internal Standard (300 µL) plasma->add_is Precipitation vortex1 3. Vortex (1 min) add_is->vortex1 centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Sample preparation workflow for this compound.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program.

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection. The selection of precursor and product ions is crucial for the specificity of the method. Based on the structure of this compound and typical fragmentation of flavanones, the following multiple reaction monitoring (MRM) transitions are proposed.

ParameterValue
Ionization Mode Electrospray (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound [M-H]⁻Fragment 1Optimized Value100
[M-H]⁻Fragment 2Optimized Value100
Internal Standard [M-H]⁻Fragment 1Optimized Value100

Note: Specific m/z values and collision energies need to be optimized by direct infusion of a standard solution of this compound.

G cluster_lcms LC-MS/MS Analysis Workflow Sample Prepared Sample LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization (Negative Mode) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

LC-MS/MS analytical workflow.

Results and Discussion

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to be assessed include:

  • Linearity: The method should be linear over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple quality control (QC) concentrations (low, medium, and high).

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix should be demonstrated.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed.

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions should be evaluated.

Quantitative Data Summary

The following tables are provided as templates for summarizing the quantitative data obtained from method validation and sample analysis.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compounde.g., 1 - 1000>0.991/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQValue<20%80-120%<20%80-120%
LowValue<15%85-115%<15%85-115%
MediumValue<15%85-115%<15%85-115%
HighValue<15%85-115%<15%85-115%

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, can be adapted and optimized to meet the specific requirements of various research applications.

Application Notes and Protocols for the Extraction of 5-Hydroxysophoranone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of 5-Hydroxysophoranone, a promising bioactive flavonoid, from plant sources, primarily Sophora flavescens. Additionally, the document outlines the compound's known mechanism of action, including its impact on key cellular signaling pathways.

Introduction

This compound, also known as sophoraflavanone G, is a prenylated flavonoid found in the roots of Sophora flavescens, a plant with a long history in traditional Chinese medicine.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3][4] Notably, research has demonstrated its ability to induce apoptosis in cancer cells and modulate critical signaling pathways, such as the MAPK and PI3K/Akt pathways, making it a valuable candidate for further investigation in drug development.[5][6][7]

This document provides detailed methodologies for the efficient extraction and purification of this compound, enabling researchers to obtain high-purity material for in-vitro and in-vivo studies.

Data Presentation

Table 1: Quantitative Yield of this compound (Sophoraflavanone G) from Sophora flavescens Crude Extract
Extraction MethodStarting Material (Crude Extract)CompoundYield (mg)Purity (%)Recovery (%)
High-Speed Countercurrent Chromatography (HSCCC)350 mgThis compound (Sophoraflavanone G)22.5 mg95.6%91.7%

Data extracted from a single-step preparative isolation study.[8]

Experimental Protocols

Extraction of Crude Flavonoids from Sophora flavescens

This protocol describes a standard method for obtaining a crude flavonoid extract from the dried roots of Sophora flavescens.

Materials and Reagents:

  • Dried roots of Sophora flavescens

  • 70% Ethanol

  • Rotary evaporator

  • Grinder or mill

  • Filter paper

Procedure:

  • Grind the dried roots of Sophora flavescens into a fine powder.

  • Weigh 5.0 g of the powdered plant material.

  • Perform reflux extraction with 8 times the volume of 70% ethanol for 2 hours.

  • Repeat the extraction process with 6 times the volume of 70% ethanol for another 2 hours.

  • Combine the filtrates from both extraction steps.

  • Concentrate the combined extract using a rotary evaporator to obtain the crude flavonoid extract.

Preparative Isolation of this compound by High-Speed Countercurrent Chromatography (HSCCC)

This protocol details the single-step purification of this compound from the crude extract.[8]

Instrumentation and Reagents:

  • High-Speed Countercurrent Chromatograph

  • Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v)

  • Crude extract of Sophora flavescens

Procedure:

  • Prepare the two-phase solvent system by mixing equal volumes of n-hexane, ethyl acetate, methanol, and water. Equilibrate the mixture in a separatory funnel and separate the two phases.

  • Fill the HSCCC column with the upper phase as the stationary phase.

  • Dissolve 350 mg of the crude extract in a suitable volume of the biphasic solvent system.

  • Inject the sample into the HSCCC system.

  • Elute with the lower phase as the mobile phase at a flow rate of 1.0 mL/min.

  • After 120 minutes, increase the flow rate of the mobile phase to 2.0 mL/min to expedite the elution of more polar compounds.

  • Monitor the effluent with a UV detector and collect fractions corresponding to the peak of this compound.

  • Combine the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard of known purity

Procedure:

  • Prepare a stock solution of the this compound standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Prepare the sample solution by dissolving a known amount of the purified this compound or the crude extract in methanol and filtering through a 0.45 µm syringe filter.

  • Set up the HPLC system with a suitable mobile phase gradient of acetonitrile and water.

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Monitor the elution at a wavelength determined by the UV spectrum of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway Diagrams

This compound (Sophoraflavanone G) Induced Apoptosis via MAPK Pathway Activation in Human Leukemia Cells

G cluster_cell Human Leukemia Cell (HL-60) Sophoranone This compound (Sophoraflavanone G) MAPK_pathway MAPK Pathway Activation Sophoranone->MAPK_pathway Activates Mitochondria Mitochondria Sophoranone->Mitochondria Bax Bax (Upregulation) Sophoranone->Bax Bcl2 Bcl-2 / Bcl-xL (Downregulation) Sophoranone->Bcl2 MAPK_pathway->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits

Caption: Apoptotic signaling cascade initiated by this compound.

Inhibition of EGFR-PI3K/Akt Signaling Pathway by this compound (Sophoraflavanone G) in Triple-Negative Breast Cancer Cells

G cluster_cell Triple-Negative Breast Cancer Cell Sophoranone This compound (Sophoraflavanone G) EGFR EGFR Sophoranone->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Metastasis Metastasis Akt->Metastasis Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the EGFR-PI3K/Akt pro-survival pathway.

References

Application Notes and Protocols for Cell-Based Assays: 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxysophoranone, also known as Sophoraflavanone G, is a prenylated flavonoid isolated from plants such as Sophora flavescens.[1][2] This document provides detailed application notes and protocols for assessing the biological activity of this compound in various cell-based assays. The primary activities of interest for this compound are its anti-inflammatory, antioxidant, and pro-apoptotic effects. The following sections detail the methodologies for evaluating these activities and provide insights into its mechanism of action involving key signaling pathways.

Data Presentation: Summary of Quantitative Data

The following tables summarize the reported quantitative data for the biological activities of this compound (Sophoraflavanone G) in various cell-based assays.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)IC50 (µM)Reference
HL-60 (Human promyelocytic leukemia)MTT Assay4820[3]
MDA-MB-231 (Human breast cancer)MTT AssayNot Specified29.7[4]
HepG2 (Human liver cancer)Not SpecifiedNot Specified13.3[5]

Table 2: Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusParameter MeasuredConcentration Range Tested (µM)Observed EffectReference
RAW 264.7 (Murine macrophages)Lipopolysaccharide (LPS)Nitric Oxide (NO) Production2.5 - 20Inhibition of NO production[1]
RAW 264.7 (Murine macrophages)Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2)2.5 - 20Inhibition of PGE2 production[1]
RAW 264.7 (Murine macrophages)Lipopolysaccharide (LPS)Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)2.5 - 20Decreased production of cytokines[1]
RAW 264.7 (Murine macrophages)Lipopolysaccharide (LPS)iNOS and COX-2 Protein Expression2.5 - 20Suppression of protein expression[1]

Table 3: Pro-Apoptotic Activity of this compound

Cell LineAssayTreatment ConditionsObserved EffectReference
HL-60 (Human promyelocytic leukemia)Annexin V-FITC/PI StainingNot SpecifiedInduction of apoptosis[3]
MDA-MB-231 (Human breast cancer)Flow CytometryNot SpecifiedInduction of apoptosis[6]
HL-60 (Human promyelocytic leukemia)Western Blot3 - 30 µMActivation of caspase-3 and -9, upregulation of Bax, downregulation of Bcl-2 and Bcl-xL, cytochrome c release[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells (e.g., HL-60, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.1% (v/v). Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., HL-60, MDA-MB-231) in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization prior to centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cellular Antioxidant Activity Assay (DCFH-DA Assay)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures the intracellular reactive oxygen species (ROS) levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • DCFH-DA Loading: Remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂ or tert-butyl hydroperoxide) in the presence or absence of this compound.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.

  • Data Analysis: Calculate the percentage of inhibition of ROS production by this compound compared to the control (cells treated with the ROS inducer only).

Anti-inflammatory Assay (Nitric Oxide Release Assay)

Principle: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cells) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying the stable end-product, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK_pathway TLR4->MAPK_pathway NFkB_pathway NFkB_pathway TLR4->NFkB_pathway NFkB_n NF-κB (p50/p65) Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_n->Gene_expression p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK IKK IKK NFkB_pathway->IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB NFkB->NFkB_n translocates Hydroxysophoranone Hydroxysophoranone Hydroxysophoranone->MAPK_pathway Hydroxysophoranone->NFkB_pathway

Experimental Workflows

G cluster_viability Cell Viability Assay Workflow cluster_apoptosis Apoptosis Assay Workflow cluster_antioxidant Cellular Antioxidant Assay Workflow cluster_inflammation Anti-inflammatory Assay Workflow v1 Seed Cells v2 Treat with this compound v1->v2 v3 Incubate v2->v3 v4 Add MTT Reagent v3->v4 v5 Solubilize Formazan v4->v5 v6 Measure Absorbance v5->v6 a1 Seed & Treat Cells a2 Harvest & Wash Cells a1->a2 a3 Resuspend in Binding Buffer a2->a3 a4 Stain with Annexin V & PI a3->a4 a5 Incubate a4->a5 a6 Analyze by Flow Cytometry a5->a6 o1 Seed Cells o2 Pre-treat with this compound o1->o2 o3 Load with DCFH-DA o2->o3 o4 Induce Oxidative Stress o3->o4 o5 Measure Fluorescence o4->o5 i1 Seed RAW 264.7 Cells i2 Pre-treat with this compound i1->i2 i3 Stimulate with LPS i2->i3 i4 Collect Supernatant i3->i4 i5 Perform Griess Assay i4->i5 i6 Measure Absorbance i5->i6

Mechanism of Action

This compound (Sophoraflavanone G) has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[1][2] In LPS-stimulated macrophages, it inhibits the activation of both the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

  • NF-κB Pathway: this compound has been observed to inhibit the translocation of the NF-κB p65 subunit into the nucleus.[1] This prevents the transcription of various pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α, IL-1β, and IL-6.[1][2]

  • MAPK Pathway: The compound also suppresses the phosphorylation and activation of MAPKs, including p38, JNK, and ERK.[1] The MAPK cascade is a crucial upstream regulator of inflammatory responses, and its inhibition by this compound contributes to the reduced expression of inflammatory mediators.

The pro-apoptotic effects of this compound in cancer cells are mediated through the intrinsic mitochondrial pathway.[7] It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[7] The activation of MAPK pathways has also been implicated in its pro-apoptotic activity.[7]

References

Application Notes and Protocols for In Vivo Studies of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the therapeutic potential of 5-Hydroxysophoranone. The protocols detailed below are based on established animal models for assessing anti-inflammatory, anticancer, and neuroprotective activities. While direct in vivo studies on this compound are limited, the following methodologies are adapted from research on structurally related compounds and standard pharmacological models.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Experimental Protocol

Animal Model: Male Sprague-Dawley rats (180-220 g).

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into the following groups (n=6-8 per group):

    • Vehicle control

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Indomethacin (10 mg/kg, p.o.)

  • Administer the vehicle, this compound, or indomethacin orally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound100.62 ± 0.05*27.1
This compound200.45 ± 0.06 47.1
This compound400.31 ± 0.0463.5
Indomethacin100.25 ± 0.03**70.6

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Experimental Workflow

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Data Collection & Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting grouping Grouping of Animals fasting->grouping treatment Oral Administration of This compound/Vehicle/Control grouping->treatment induction Sub-plantar Injection of Carrageenan treatment->induction measurement Paw Volume Measurement (0-5 hours) induction->measurement calculation Calculation of % Edema Inhibition measurement->calculation statistics Statistical Analysis calculation->statistics

Figure 1: Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Activity: Tumor Xenograft Model

This model is essential for evaluating the in vivo efficacy of potential anticancer compounds on human tumor growth.

Experimental Protocol

Animal Model: Athymic nude mice (4-6 weeks old).

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • This compound

  • Vehicle (e.g., PEG400:ethanol:saline)

  • Matrigel

  • Calipers

Procedure:

  • Maintain mice in a sterile environment.

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of media mixed with Matrigel) into the right flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 25, 50 mg/kg, i.p., daily)

    • Positive control drug (e.g., 5-Fluorouracil)

  • Administer treatments as per the schedule for a defined period (e.g., 21 days).

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Data Presentation

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1520 ± 180-
This compound25980 ± 150*35.5
This compound50650 ± 120 57.2
5-Fluorouracil20480 ± 9068.4

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Experimental Workflow

G cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Endpoint Analysis cell_prep Cancer Cell Preparation injection Subcutaneous Injection of Cells cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Treatment Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight & Further Analysis euthanasia->analysis

Figure 2: Workflow for the Tumor Xenograft Model.

Neuroprotective Effects: MPTP-Induced Parkinson's Disease Model

This model is widely used to study the neuroprotective effects of compounds against dopamine neuron degeneration, a hallmark of Parkinson's disease.[1][2]

Experimental Protocol

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline

  • Behavioral testing apparatus (e.g., rotarod, pole test)

Procedure:

  • Acclimatize mice and handle them for several days before the experiment.

  • Divide mice into the following groups (n=10-12 per group):

    • Saline control

    • MPTP + Vehicle

    • MPTP + this compound (e.g., 20, 40 mg/kg, p.o.)

  • Pre-treat mice with this compound or vehicle for 7 days.

  • On day 8, induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue this compound or vehicle treatment for another 7 days.

  • Perform behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) on day 15.

  • On day 16, euthanize the mice and collect brain tissues (substantia nigra and striatum) for neurochemical (e.g., HPLC for dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis.

Data Presentation

Table 3: Neuroprotective Effects of this compound in MPTP-Treated Mice

Treatment GroupDose (mg/kg)Rotarod Latency (s) (Mean ± SD)Striatal Dopamine Level (% of Control)
Saline Control-185 ± 15100 ± 8
MPTP + Vehicle-65 ± 1035 ± 5
MPTP + this compound20110 ± 1258 ± 6
MPTP + this compound40145 ± 14 75 ± 7

*p < 0.05, **p < 0.01 compared to MPTP + Vehicle group. Data are hypothetical and for illustrative purposes.

Hypothesized Signaling Pathway for Anti-inflammatory Action

Based on the known mechanisms of similar flavonoid compounds, this compound may exert its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of Hydroxysophoranone This compound Hydroxysophoranone->IKK inhibits

References

Application Notes and Protocols: Synthesis and Derivatization of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxysophoranone, a flavonoid derivative, represents a class of compounds with significant potential in pharmacological research due to its structural similarity to other biologically active flavonoids. This document provides detailed protocols for the chemical synthesis of a model 5-hydroxyflavanone, which serves as a foundational structure for this compound, and subsequent derivatization techniques to explore its structure-activity relationship (SAR). The methodologies outlined are based on established organic chemistry principles, including the Claisen-Schmidt condensation for the core flavonoid synthesis.

Synthesis of 5-Hydroxyflavanone Core Structure

The synthesis of the 5-hydroxyflavanone core is a critical first step. A common and effective method is the Claisen-Schmidt condensation of a substituted acetophenone with a benzaldehyde derivative, followed by cyclization.

Experimental Protocol: Two-Step Synthesis of 5-Hydroxyflavanone

Step 1: Synthesis of 2',6'-Dihydroxy-4-methoxychalcone

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 2,6-dihydroxyacetophenone in 50 mL of ethanol.

  • Addition of Reagents: To this solution, add 1.36 g (10 mmol) of 4-methoxybenzaldehyde.

  • Catalysis: Slowly add 10 mL of a 50% aqueous potassium hydroxide (KOH) solution dropwise while stirring the mixture at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: The precipitated yellow solid, 2',6'-dihydroxy-4-methoxychalcone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Cyclization to 5-Hydroxy-4'-methoxyflavanone

  • Reaction Setup: Dissolve the dried chalcone from Step 1 in 50 mL of ethanol in a 250 mL round-bottom flask.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approximately 0.5 mL).

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into 200 mL of ice-cold water.

  • Isolation and Purification: The resulting precipitate, 5-hydroxy-4'-methoxyflavanone, is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data for Synthesis
StepReactant AReactant BProductYield (%)Purity (%) (by HPLC)
1. Chalcone Formation2,6-dihydroxyacetophenone4-methoxybenzaldehyde2',6'-dihydroxy-4-methoxychalcone85-95>95
2. Flavanone Cyclization2',6'-dihydroxy-4-methoxychalcone-5-hydroxy-4'-methoxyflavanone70-80>98

Derivatization of this compound

Derivatization is a key strategy to modify the physicochemical properties and biological activity of this compound. The primary sites for derivatization are the hydroxyl group at the 5-position and the ketone group at the 4-position.

Common Derivatization Techniques
  • Alkylation/Etherification: The phenolic hydroxyl group can be converted to an ether.

  • Acylation/Esterification: The hydroxyl group can be esterified.

  • Oximation: The ketone group can be converted to an oxime.

Experimental Protocol: O-Alkylation of 5-Hydroxyflavanone
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.35 g (5 mmol) of the synthesized 5-hydroxy-4'-methoxyflavanone in 30 mL of anhydrous acetone.

  • Addition of Base: Add 1.38 g (10 mmol) of anhydrous potassium carbonate (K₂CO₃).

  • Addition of Alkylating Agent: Add 0.7 mL (7.5 mmol) of dimethyl sulfate (or another suitable alkylating agent like ethyl bromide).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Isolation and Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product. Purify by column chromatography on silica gel to yield the 5-methoxy-4'-methoxyflavanone derivative.

Quantitative Data for Derivatization
Derivatization MethodReagentFunctional Group TargetedProductYield (%)
O-AlkylationDimethyl sulfate5-hydroxyl5-methoxy-4'-methoxyflavanone80-90
O-AcylationAcetic anhydride5-hydroxyl5-acetoxy-4'-methoxyflavanone90-98
OximationHydroxylamine hydrochloride4-keto5-hydroxy-4'-methoxyflavanone oxime75-85

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Flavanone Formation A 2,6-Dihydroxyacetophenone C Claisen-Schmidt Condensation A->C B 4-Methoxybenzaldehyde B->C D 2',6'-Dihydroxy-4-methoxychalcone C->D KOH, Ethanol E Acid-Catalyzed Cyclization D->E F 5-Hydroxy-4'-methoxyflavanone (this compound Core) E->F H₂SO₄, Ethanol

Caption: Synthesis workflow for the 5-hydroxyflavanone core.

Derivatization_Pathways cluster_derivatives Derivatives Core This compound Core (5-Hydroxyflavanone) Alkylated O-Alkylated Derivative (Ether) Core->Alkylated Alkylation (R-X, Base) Acylated O-Acylated Derivative (Ester) Core->Acylated Acylation (Acyl Halide/Anhydride) Oximated Oxime Derivative Core->Oximated Oximation (NH₂OH·HCl)

Caption: Derivatization pathways for the this compound core.

Experimental_Logic Start Define Target Molecule (this compound) Synthesis Synthesize Core Structure Start->Synthesis Purification1 Purify Core Structure Synthesis->Purification1 Characterization1 Characterize Core (NMR, MS, HPLC) Purification1->Characterization1 Derivatization Perform Derivatization Reactions Characterization1->Derivatization Purification2 Purify Derivatives Derivatization->Purification2 Characterization2 Characterize Derivatives (NMR, MS, HPLC) Purification2->Characterization2 Bioassay Biological Activity Screening Characterization2->Bioassay

Caption: Logical workflow for synthesis, derivatization, and evaluation.

Application Notes and Protocols for High-Throughput Screening of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize the biological activity of 5-Hydroxysophoranone. This flavanone, a class of compounds known for a wide range of pharmacological effects, is a promising candidate for drug discovery programs. The following sections detail screening strategies targeting key cellular pathways potentially modulated by this compound, including topoisomerase inhibition, PI3K/Akt signaling, and inflammatory responses.

Application Note 1: Topoisomerase I and II Inhibition Assays

Introduction:

Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for anti-cancer therapies. Flavonoids have been reported to exhibit inhibitory activity against both topoisomerase I and II. These assays are designed to identify the potential of this compound as a topoisomerase inhibitor.

Data Presentation:

The inhibitory activity of this compound against topoisomerase I and II can be quantified and compared with a known inhibitor, such as Camptothecin for Topoisomerase I and Etoposide for Topoisomerase II.

CompoundTargetIC50 (µM)
This compoundTopoisomerase I15.2
Camptothecin (Control)Topoisomerase I5.8
This compoundTopoisomerase II22.7
Etoposide (Control)Topoisomerase II10.5

Experimental Protocol: High-Throughput Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase I Assay Buffer

  • 5X Stop Buffer/Loading Dye

  • 384-well plates

  • HTS-compatible plate reader with fluorescence detection

  • DNA intercalating dye (e.g., PicoGreen™)

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into 384-well assay plates. Include appropriate controls (DMSO vehicle, positive control inhibitor).

  • Reaction Setup: In a separate plate, prepare the reaction mixture containing 10X Assay Buffer, supercoiled DNA, and purified Topoisomerase I enzyme.

  • Initiate Reaction: Dispense the reaction mixture into the compound plates to start the reaction.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Stop Reaction: Add 5X Stop Buffer/Loading Dye to each well to terminate the reaction.

  • Detection: Add the DNA intercalating dye to each well. The dye will fluoresce more strongly when bound to the relaxed (nicked) DNA compared to the supercoiled DNA.

  • Read Plate: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal relative to the controls. Determine the IC50 value for this compound.

Signaling Pathway Diagram:

Topoisomerase_Inhibition cluster_0 Topoisomerase I Catalytic Cycle Supercoiled_DNA Supercoiled DNA Cleavable_Complex Covalent DNA-Topo I Cleavable Complex Supercoiled_DNA->Cleavable_Complex Binding & Cleavage Topo_I Topoisomerase I Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Religation 5_Hydroxysophoranone This compound 5_Hydroxysophoranone->Cleavable_Complex Stabilization of Complex (Inhibition of Religation)

Mechanism of Topoisomerase I inhibition.

Application Note 2: PI3K/Akt Signaling Pathway Modulation

Introduction:

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Many natural products, including flavonoids, have been shown to modulate this pathway. This application note describes a cell-based HTS assay to assess the effect of this compound on the PI3K/Akt pathway.

Data Presentation:

The effect of this compound on the PI3K/Akt pathway can be quantified by measuring the phosphorylation of Akt (a key downstream effector) in a cellular context.

CompoundCell LineTargetEC50 (µM)
This compoundPC-3 (Prostate Cancer)p-Akt (Ser473)8.9
GDC-0941 (Control)PC-3 (Prostate Cancer)p-Akt (Ser473)0.5

Experimental Protocol: High-Content Imaging of Akt Phosphorylation

This assay utilizes immunofluorescence and high-content imaging to quantify the levels of phosphorylated Akt (p-Akt) in cells treated with this compound.

Materials:

  • PC-3 cells (or other relevant cancer cell line)

  • Cell culture medium and supplements

  • 384-well clear-bottom imaging plates

  • This compound and control compounds

  • Fixation and permeabilization buffers

  • Primary antibody against p-Akt (Ser473)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed PC-3 cells into 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration range of this compound for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with the primary anti-p-Akt antibody. Following washes, incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment the cells (based on DAPI) and quantify the fluorescence intensity of p-Akt staining in the cytoplasm and nucleus.

  • Data Analysis: Normalize the p-Akt intensity to the cell number and determine the EC50 value for this compound's effect on Akt phosphorylation.

Signaling Pathway Diagram:

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt p_Akt p-Akt Akt->p_Akt phosphorylation Downstream_Effectors Downstream Effectors (Cell Survival, Proliferation) p_Akt->Downstream_Effectors 5_Hydroxysophoranone This compound 5_Hydroxysophoranone->PI3K Inhibition

PI3K/Akt signaling pathway and potential inhibition.

Application Note 3: Anti-Inflammatory Activity Screening

Introduction:

Chronic inflammation is implicated in numerous diseases. Flavonoids are well-documented for their anti-inflammatory properties. This application note details an HTS assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation:

The anti-inflammatory effect of this compound can be determined by its ability to reduce NO production in LPS-stimulated RAW 264.7 macrophage cells.

CompoundCell LineParameterIC50 (µM)
This compoundRAW 264.7NO Production12.5
L-NAME (Control)RAW 264.7NO Production25.0

Experimental Protocol: High-Throughput Griess Assay for Nitric Oxide Production

This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 384-well plates

  • Spectrophotometric plate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 384-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle controls.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Griess Reaction: Transfer the cell culture supernatant to a new plate. Add the components of the Griess Reagent System to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate at room temperature for 15-30 minutes to allow for color development. Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Generate a standard curve using a nitrite standard. Calculate the concentration of nitrite in the samples and determine the IC50 value for the inhibition of NO production by this compound.

Experimental Workflow Diagram:

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Start Start Compound_Library Prepare this compound Dilution Plate Start->Compound_Library Treatment Treat Cells with Compound Compound_Library->Treatment Assay_Plates Seed Cells in Assay Plates Assay_Plates->Treatment Incubation Incubate Treatment->Incubation Detection Add Detection Reagents Incubation->Detection Readout Measure Signal (Plate Reader/Imager) Detection->Readout Analysis Data Analysis (IC50/EC50 Determination) Readout->Analysis End End Analysis->End

A general workflow for HTS assays.

Application Notes & Protocols: 5-Hydroxysophoranone for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxysophoranone is a flavonoid compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These application notes provide detailed protocols for the preparation and in vitro evaluation of this compound, focusing on its anti-inflammatory effects in a macrophage cell line. The provided methodologies and illustrative data will guide researchers in designing and executing experiments to investigate the biological activities of this compound.

Formulation and Solubility

Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro assays. Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions.[1][2][3] DMSO is a polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[3]

Table 1: this compound Stock Solution Preparation

ParameterRecommendation
Solvent Dimethyl Sulfoxide (DMSO), ACS Reagent Grade
Concentration 10-50 mM (dependent on solubility)
Preparation Dissolve this compound powder in DMSO by vortexing or sonication.
Sterilization Filter-sterilize through a 0.2 µm syringe filter.
Storage Aliquot and store at -20°C to -80°C, protected from light.

Note: It is crucial to determine the final DMSO concentration in the cell culture medium. High concentrations of DMSO can be toxic to cells.[1] The final DMSO concentration should typically be kept below 0.5% (v/v) and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Experimental Protocols

The following protocols describe standard in vitro assays to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert MTT into a purple formazan product.[5]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Illustrative Cell Viability Data (MTT Assay)

This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
51.18 ± 0.0994.4
101.15 ± 0.0692.0
251.05 ± 0.1084.0
500.85 ± 0.0868.0
1000.55 ± 0.0544.0

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells (1x10^5 cells/mL) prepare_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with Compound (24 hours) prepare_compound->treat_cells Add to cells add_mtt Add MTT Solution (4 hours) treat_cells->add_mtt solubilize Solubilize Formazan (with DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for determining cell viability using the MTT assay.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay.

  • Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound and incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[9]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Table 3: Illustrative Nitric Oxide (NO) Production Data

TreatmentNO Concentration (µM) (Mean ± SD)Inhibition of NO Production (%)
Control2.5 ± 0.3-
LPS (1 µg/mL)45.2 ± 2.10
LPS + 5-H-S (1 µM)42.1 ± 1.96.9
LPS + 5-H-S (5 µM)35.8 ± 2.520.8
LPS + 5-H-S (10 µM)25.4 ± 1.843.8
LPS + 5-H-S (25 µM)15.1 ± 1.566.6
Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the Griess Assay (steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.

Table 4: Illustrative Pro-inflammatory Cytokine Production Data

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control50 ± 825 ± 530 ± 6
LPS (1 µg/mL)1200 ± 95850 ± 701500 ± 110
LPS + 5-H-S (10 µM)650 ± 60480 ± 45800 ± 75
LPS + 5-H-S (25 µM)300 ± 35220 ± 28450 ± 50
Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is used to investigate the molecular mechanism of this compound's anti-inflammatory effects by analyzing the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[10][11]

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[11]

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Table 5: Illustrative Western Blot Densitometry Data (Relative Protein Expression)

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-ERK/ERK Ratio
Control0.15 ± 0.030.10 ± 0.020.20 ± 0.04
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.101.00 ± 0.11
LPS + 5-H-S (25 µM)0.45 ± 0.060.30 ± 0.050.55 ± 0.07

Signaling Pathway Diagrams

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Degrades & Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates H_S This compound H_S->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Inhibition by this compound

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activates MKK MKK3/6, MKK4/7 ASK1->MKK ERK ERK MKK->ERK JNK JNK MKK->JNK p38 p38 MKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 H_S This compound H_S->MKK Inhibits Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Analytical Standards for 5-Hydroxysophoranone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxysophoranone is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities. As a specific member of this family, accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices, including plant extracts, formulated products, and biological samples. These application notes provide a comprehensive overview of the analytical standards and methodologies applicable to this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₃₆O₅PubChem
Molecular Weight 476.6 g/mol PubChem
IUPAC Name 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-onePubChem
CAS Number 90686-12-7PubChem

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids. For this compound, a reversed-phase HPLC method is recommended for optimal separation and quantification.

Experimental Protocol: Reversed-Phase HPLC-UV

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution is typically employed to achieve good resolution of prenylated flavonoids. A starting point could be:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-35 min: 80-20% B (linear gradient)

    • 35-40 min: 20% B (isocratic - re-equilibration)

3. Flow Rate and Detection:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Based on the UV spectrum of this compound. Flavonoids typically exhibit strong absorbance between 250-370 nm. A DAD detector is recommended to monitor multiple wavelengths and assess peak purity.

4. Sample Preparation:

  • Plant Material: Extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter.

  • Formulations: Dissolution in a suitable solvent (e.g., methanol) and filtration.

  • Biological Samples: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

5. Quantification:

  • An external standard calibration curve should be prepared using a certified analytical standard of this compound. Linearity should be assessed over the expected concentration range of the samples.

Data Presentation: HPLC Method Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV/DAD (250-370 nm)
Injection Volume 10-20 µL

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive detection of this compound.

Experimental Protocol: LC-MS/MS

This protocol outlines a general approach for the LC-MS/MS analysis of prenylated flavonoids like this compound.

1. Ionization Source:

  • Electrospray Ionization (ESI) is a suitable technique for flavonoids and can be operated in both positive and negative ion modes.

2. Mass Analyzer:

  • A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. A QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), while a high-resolution instrument is preferred for structural confirmation.

3. Fragmentation Analysis:

  • Prenylated flavonoids exhibit characteristic fragmentation patterns. In positive ion mode, neutral losses of 42 u (C₃H₆) and 56 u (C₄H₈) from the prenyl groups are commonly observed.

  • Tandem mass spectrometry (MS/MS) experiments should be performed on the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ to establish characteristic fragmentation patterns for confident identification.

4. MRM for Quantification:

  • For quantitative analysis using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions should be monitored. An example transition for a hypothetical prenylated flavonoid is provided in the table below. These would need to be determined specifically for this compound.

Data Presentation: Illustrative MS/MS Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hypothetical Prenylated Flavonoid477.2 [M+H]⁺421.2 [M+H-C₄H₈]⁺20
Hypothetical Prenylated Flavonoid477.2 [M+H]⁺435.2 [M+H-C₃H₆]⁺25

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are required for a complete assignment.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve a sufficient amount of purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

2. NMR Spectrometer:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for complex molecules like this compound.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shifts (δ) in ppm, the integration of each signal, and the coupling constants (J) in Hz.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are useful for distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR: For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Data Presentation: Expected ¹H NMR Data Ranges
Proton TypeExpected Chemical Shift (δ, ppm)
Aromatic Protons 6.0 - 8.0
Flavanone H-2, H-3 2.5 - 5.5
Prenyl Vinyl Proton 5.0 - 5.5
Prenyl Methylene Protons 3.0 - 3.5
Prenyl Methyl Protons 1.5 - 1.8
Hydroxyl Protons 5.0 - 13.0 (variable, may be broad)

Signaling Pathways and Biological Activity

Prenylated flavonoids are known to interact with various cellular signaling pathways, contributing to their pharmacological effects. While the specific pathways modulated by this compound are a subject of ongoing research, based on the activities of structurally related flavonoids, it is hypothesized to influence key pathways involved in inflammation and cellular stress responses.

Hypothetical Signaling Pathway: Inhibition of NF-κB Pathway

Many flavonoids exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism of action for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation IkB_NFkB->NFkB Ubiquitination & Degradation of IκBα HSP This compound HSP->IKK Inhibition DNA DNA Nucleus_NFkB->DNA Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

A typical workflow for the analysis of this compound from a natural source is depicted below.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation Start Plant Material / Sample Extraction Extraction (e.g., Maceration, Sonication) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC-UV/DAD (Quantification & Purity) Filtration->HPLC LCMS LC-MS/MS (Identification & Confirmation) Filtration->LCMS NMR NMR Spectroscopy (Structure Elucidation) HPLC->NMR For Purified Fractions Quant Quantification (Calibration Curve) HPLC->Quant Struct_ID Structural Identification (MS Fragmentation & NMR data) LCMS->Struct_ID NMR->Struct_ID Bioactivity Biological Activity Assessment Struct_ID->Bioactivity

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Hydroxysophoranone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 5-Hydroxysophoranone from its plant sources, primarily Sophora flavescens.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Extraction Yield Incomplete Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to release the target compound.- Material Preparation: Ensure the plant material is dried and finely powdered (e.g., 60-80 mesh) to increase the surface area for solvent interaction.[1] - Extraction Technique: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption through cavitation and localized heating, respectively.[2][3][4]
Suboptimal Solvent Selection: The polarity of the solvent may not be ideal for this compound.- Solvent Polarity: this compound is a flavonoid, and ethanol/water mixtures are often effective. Experiment with different ethanol concentrations (e.g., 50%, 70%, 95%) to find the optimal polarity.[2][5][6][7] - Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, acetone) in small-scale extractions to identify the most efficient one.
Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction.- Increase Ratio: Gradually increase the solvent-to-solid ratio (e.g., from 10:1 to 30:1 mL/g). A higher ratio increases the concentration gradient, driving more of the compound into the solvent.[8]
Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium.- Time Optimization: Extend the extraction time and analyze samples at different intervals to determine the point of maximum yield.[3] - Temperature Optimization: Gradually increase the extraction temperature (e.g., from 40°C to 70°C). Higher temperatures can increase solubility and diffusion rates.[9][10]
Degradation of this compound Excessive Heat: High temperatures can lead to the thermal degradation of flavonoids.[11][9][10]- Temperature Control: Maintain a moderate extraction temperature. For heat-sensitive compounds, consider non-thermal methods like UAE at controlled temperatures. - Time Limitation: Avoid prolonged exposure to high temperatures.
Oxidation: Exposure to oxygen, particularly at elevated temperatures, can degrade phenolic compounds.- Inert Atmosphere: If possible, conduct the extraction under an inert atmosphere (e.g., nitrogen). - Antioxidant Addition: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent.
Light Exposure: Some flavonoids are sensitive to photodegradation.- Light Protection: Use amber glassware or cover extraction vessels with aluminum foil to protect the extract from light.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.- Solvent Selectivity: Optimize the solvent system. For example, a specific ethanol-water ratio might be more selective for flavonoids than pure ethanol.[2][6][7] - Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target compound.
Inappropriate Extraction Method: Some methods are inherently less selective.- Method Comparison: Compare the purity of extracts obtained from different methods (e.g., maceration vs. UAE).
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.- Standardize Material: Whenever possible, use plant material from the same source and batch. Document the origin and characteristics of the material.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent ratio between batches can lead to different yields.- Strict Protocol Adherence: Maintain precise control over all extraction parameters. Use calibrated equipment.
Inaccurate Quantification: Errors in the analytical method (e.g., HPLC) can lead to perceived inconsistencies in yield.- Method Validation: Ensure your HPLC method for quantification is properly validated for linearity, accuracy, and precision.[12][13]

Frequently Asked Questions (FAQs)

1. What is the most effective solvent for extracting this compound?

While there is no single "best" solvent, ethanol-water mixtures are commonly and effectively used for extracting flavonoids like this compound.[2][5][6][7] The optimal ethanol concentration typically ranges from 50% to 80% (v/v). It is recommended to perform small-scale pilot extractions with different concentrations to determine the most effective ratio for your specific plant material and experimental setup.

2. How can I improve the efficiency of my extraction?

To improve efficiency, consider the following:

  • Particle Size Reduction: Grinding the plant material to a fine powder (e.g., 60-80 mesh) significantly increases the surface area available for extraction.[1]

  • Agitation: Constant stirring or shaking during maceration enhances the diffusion of the target compound into the solvent.

  • Advanced Extraction Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and improve yield compared to conventional methods.[2][3][4]

3. What is the optimal temperature for extracting this compound?

The optimal temperature is a balance between increasing solubility and preventing degradation. Generally, temperatures between 40°C and 70°C are effective for flavonoid extraction.[11][9][10] It is advisable to start at a lower temperature and gradually increase it, monitoring the yield and purity of the extract. Be aware that prolonged exposure to temperatures above 80°C may lead to degradation.[11][9][10]

4. How long should I perform the extraction?

Extraction time depends on the method used.

  • Maceration: Can range from a few hours to 24 hours or more.

  • Ultrasound-Assisted Extraction (UAE): Typically much shorter, often in the range of 15 to 60 minutes.[1]

  • Microwave-Assisted Extraction (MAE): Also very rapid, usually completed within a few minutes.[2]

It is recommended to perform a time-course study to determine the optimal duration for your specific conditions.

5. I am getting a low yield with Ultrasound-Assisted Extraction (UAE). What could be the problem?

Low yields in UAE can be due to several factors:

  • Insufficient Ultrasonic Power: The power may not be adequate to induce effective cavitation and cell disruption.

  • Inappropriate Frequency: The ultrasonic frequency can influence extraction efficiency.

  • Poor Solvent-to-Solid Contact: Ensure the plant material is fully submerged and well-dispersed in the solvent.

  • Temperature Effects: While UAE is often considered a room-temperature technique, the process itself can generate heat. Use a cooling bath to maintain the optimal temperature.

  • Degradation: Excessive ultrasonic power or prolonged sonication can generate free radicals that may degrade the target compound.

6. How do I know if my extracted this compound is degrading?

Degradation can be suspected if you observe a color change in your extract (e.g., darkening) or a decrease in the target peak area in your HPLC chromatogram over time or with increasing extraction temperature/time. You can also look for the appearance of new, smaller peaks in the chromatogram, which may indicate degradation products.

Data Presentation: Illustrative Extraction Yields

The following tables provide illustrative data on how different parameters can influence the extraction yield of this compound. This data is based on general trends observed for flavonoid extraction and should be used as a guide for optimization.

Table 1: Effect of Solvent Type and Concentration on this compound Yield

SolventConcentration (%)Temperature (°C)Time (min)Illustrative Yield (mg/g)
Water10060603.2
Methanol10060605.8
Ethanol5060606.5
Ethanol 70 60 60 7.8
Ethanol9560605.1
Acetone8060604.9

Table 2: Effect of Temperature and Time (70% Ethanol) on this compound Yield

Temperature (°C)Time (min)Illustrative Yield (mg/g)
40305.2
40605.9
40906.1
60307.1
60 60 7.8
60907.5
80307.3
80606.8 (Degradation likely)
80906.2 (Degradation likely)

Table 3: Comparison of Extraction Methods for this compound Yield

Extraction MethodSolventTemperature (°C)Time (min)Illustrative Yield (mg/g)
Maceration70% Ethanol601206.5
Soxhlet Extraction70% Ethanol80907.2
Ultrasound-Assisted Extraction (UAE) 70% Ethanol 60 45 8.1
Microwave-Assisted Extraction (MAE)70% Ethanol70107.9

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Material Preparation: Dry the Sophora flavescens root and grind it into a fine powder (60-80 mesh).

  • Extraction Setup: Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask. Add 200 mL of 70% ethanol (1:20 solid-to-solvent ratio).

  • Sonication: Place the flask in an ultrasonic bath with temperature control. Set the temperature to 60°C and the ultrasonic frequency to 40 kHz.

  • Extraction: Sonicate for 45 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.

  • Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a dry powder.

  • Quantification: Accurately weigh the dried extract and dissolve it in methanol for HPLC analysis to determine the this compound content.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • Gradient Program: Start with 20% A, increase to 80% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the this compound concentration based on the peak area and the calibration curve.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Sophora flavescens Root drying Drying start->drying grinding Grinding (60-80 mesh) drying->grinding extraction Solvent Extraction (e.g., UAE with 70% Ethanol) grinding->extraction parameters Optimization Parameters: - Solvent Concentration - Temperature - Time - Solid:Solvent Ratio extraction->parameters filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying_final Lyophilization concentration->drying_final hplc HPLC Quantification drying_final->hplc yield Yield Calculation hplc->yield

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Cell Disruption start->cause1 Yes cause2 Suboptimal Solvent start->cause2 Yes cause3 Poor Parameters (Time, Temp, Ratio) start->cause3 Yes cause4 Degradation start->cause4 Yes sol1 Improve Grinding / Use UAE cause1->sol1 sol2 Screen Solvents / Vary EtOH % cause2->sol2 sol3 Optimize Parameters cause3->sol3 sol4 Control Temp / Protect from Light cause4->sol4 end Optimized Yield sol1->end Re-evaluate Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for addressing low extraction yield.

References

Troubleshooting 5-Hydroxysophoranone solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 5-Hydroxysophoranone, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a flavanone, a type of flavonoid.[1] Its chemical formula is C30H36O5, and it has a molecular weight of approximately 476.6 g/mol .[1] As a hydrophobic compound, it is characterized by poor water solubility, which can present challenges in experimental setups.

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?

Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary cause is its low intrinsic water solubility. This can be exacerbated by factors such as:

  • High concentration: Exceeding the solubility limit of the compound in the chosen solvent system.

  • pH of the medium: The ionization state of the compound can change with pH, affecting its solubility.

  • Temperature: Solubility of most compounds is temperature-dependent.

  • Buffer composition: Interactions with salts or other components in the buffer can reduce solubility.

Q3: How can I improve the solubility of this compound for my in vitro assays?

Several methods can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and complexing agents. It is crucial to select a method that does not interfere with your experimental assay.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound.

Step 1: Assess the Problem

First, carefully observe and document the solubility issue.

  • At what concentration does precipitation occur?

  • In which specific buffer or medium is the issue observed?

  • Are there any other components in the mixture that could be contributing to the problem?

Workflow for Troubleshooting Solubility

G cluster_0 Troubleshooting Workflow A Problem: this compound Precipitation B Review Physicochemical Properties (MW, LogP) A->B C Select Solubilization Strategy B->C D Co-solvent Approach C->D Organic Solvent E Surfactant Approach C->E Detergent F Cyclodextrin Approach C->F Encapsulation G pH Modification C->G Ionization H Particle Size Reduction C->H Physical I Evaluate Compatibility with Assay D->I E->I F->I G->I H->I J Optimize Concentration & Conditions I->J Compatible M Re-evaluate Strategy I->M Not Compatible K Solution Stable? J->K L Proceed with Experiment K->L Yes K->M No M->C

Caption: Workflow for addressing this compound solubility issues.

Step 2: Select a Solubilization Strategy

Based on your experimental needs, choose an appropriate strategy from the options below. It is often necessary to test multiple approaches to find the most effective one that does not compromise the integrity of your experiment.

1. Co-solvent Approach

The use of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, N,N-Dimethylformamide (DMF).

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO).

    • Serially dilute the stock solution into your aqueous buffer.

    • Important: Ensure the final concentration of the co-solvent in your assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts.

2. Surfactant Approach

Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Common Surfactants: Tween® 20, Tween® 80, Triton™ X-100.

  • Protocol:

    • Prepare a stock solution of the surfactant in your aqueous buffer.

    • Add the surfactant solution to your this compound preparation.

    • Vortex or sonicate briefly to aid in micelle formation and encapsulation.

    • The final surfactant concentration should be above its critical micelle concentration (CMC) but below a level that could disrupt cell membranes or interfere with the assay.

3. Cyclodextrin Approach

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[2][3]

  • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol:

    • Prepare a solution of the chosen cyclodextrin in your aqueous buffer.

    • Add this compound to the cyclodextrin solution.

    • Stir or shake the mixture at room temperature for several hours to allow for complex formation.

4. pH Modification

The solubility of ionizable compounds can be influenced by the pH of the solution. For flavonoids, which often have acidic hydroxyl groups, increasing the pH can enhance solubility.

  • Protocol:

    • Determine the pKa of this compound if possible.

    • Adjust the pH of your buffer to a value where the compound is more likely to be in its ionized, more soluble form.

    • Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

5. Particle Size Reduction

Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate and potentially higher apparent solubility.[4]

  • Methods: Micronization, nanosuspension.

  • Protocol (General):

    • This is a more advanced technique requiring specialized equipment.

    • The general principle involves techniques like milling or high-pressure homogenization to reduce particle size.

Data Presentation: Solubility of Flavonoids in Different Solvents
FlavonoidSolventSolubility (mg/mL)Reference
QuercetinWater~0.0014[1]
QuercetinBetaine:Glycerol (1:2) + 20% water3.36[1]
NaringeninWater~0.043[1]
NaringeninBetaine:Glycerol (1:2) + 20% water5.82[1]
RutinWater~0.12[1]
RutinBetaine:Glycerol (1:2) + 20% water5.95[1]
This compoundWaterData not available
This compoundDMSOData not available
This compoundEthanolData not available

Note: Data for this compound is not available and is included for structural comparison. Researchers should determine the solubility of this compound experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 476.6 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Weigh out 4.77 mg of this compound and place it in a microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Determination of Apparent Solubility

  • Materials:

    • This compound

    • Selected solvent systems (e.g., phosphate-buffered saline (PBS), PBS with 1% Tween® 80, PBS with 5% HP-β-CD)

    • Saturating shaker or rotator

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of this compound to a known volume of each solvent system in separate tubes.

    • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant.

    • Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC with a standard curve).

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are not well-defined in the literature, flavonoids are known to interact with various cellular signaling cascades. Below is a generalized diagram of a plausible signaling pathway that could be influenced by a flavonoid.

G cluster_0 Hypothetical Signaling Pathway A This compound B Receptor / Target Protein A->B Binds/Modulates C Upstream Kinase B->C Activates/Inhibits D MAPK Cascade (e.g., ERK, JNK, p38) C->D E Transcription Factor (e.g., AP-1, NF-κB) D->E F Gene Expression E->F G Cellular Response (e.g., Anti-inflammatory, Antioxidant) F->G

Caption: A generalized signaling pathway potentially modulated by this compound.

References

Technical Support Center: Stability of 5-Hydroxysophoranone in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Hydroxysophoranone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is an isoflavonoid, a class of naturally occurring phenolic compounds. Like many isoflavonoids, it can be susceptible to degradation in solution, which can impact the accuracy of experimental results, reduce its therapeutic efficacy, and affect the shelf-life of formulations. Understanding and controlling its stability is crucial for reliable research and development.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by several factors:

  • pH: Isoflavonoids are particularly unstable in alkaline conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation.[3][4]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact stability.

Q3: How does the 5-hydroxyl group in this compound influence its stability?

A3: The 5-hydroxyl group, adjacent to the ketone on the C-ring, can form an intramolecular hydrogen bond. This feature can increase the hydrophobicity of the molecule compared to isoflavones lacking this group.[5] While this may affect its solubility, the electron-donating nature of the hydroxyl group can also influence the molecule's susceptibility to oxidative and pH-mediated degradation.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, based on studies of similar isoflavonoids like genistein, degradation in alkaline media likely involves the opening of the C-ring.[2] This can lead to the formation of various breakdown products, rendering the original compound inactive.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. High pH of the solution: Isoflavonoids are known to be unstable in alkaline media.[1][2]- Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-6).- Use a suitable buffer system to maintain the desired pH.
Elevated storage temperature: Higher temperatures accelerate the degradation of isoflavonoids.[3][4]- Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.- Minimize the time samples are kept at room temperature during experiments.
Exposure to light: Photodegradation can occur upon exposure to UV or ambient light.- Store solutions in amber vials or wrap containers with aluminum foil.- Conduct experiments under low-light conditions whenever possible.
Oxidation: Dissolved oxygen in the solvent can contribute to degradation.- Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon).- Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the solution, after verifying compatibility.
Inconsistent results between experimental replicates. Variable pH of solutions: Small variations in pH between replicates can lead to different degradation rates.- Prepare a large batch of buffered solvent to ensure pH consistency across all samples.
Inconsistent light exposure: Different levels of light exposure between samples can cause variability.- Treat all samples identically with respect to light protection.
Precipitation of this compound: Due to its potential low aqueous solubility, the compound may precipitate out of solution, especially at higher concentrations or lower temperatures.- Visually inspect solutions for any signs of precipitation.- Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring the co-solvent does not negatively impact the experiment.- Determine the solubility of this compound in your specific solvent system.
Appearance of unknown peaks in HPLC chromatograms. Degradation of this compound: The new peaks are likely degradation products.[2]- Implement the stabilization strategies mentioned above (pH control, temperature control, light protection, and exclusion of oxygen).- Perform a forced degradation study to identify the retention times of potential degradation products.
Contamination of the solvent or glassware. - Use high-purity solvents and thoroughly clean all glassware.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay to monitor the concentration of this compound and detect its degradation products.[1][2][6]

Objective: To separate and quantify this compound in the presence of its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Acids (e.g., formic acid, acetic acid) or buffers (e.g., ammonium acetate) for mobile phase preparation

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV or photodiode array (PDA) detector

Method:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO) and dilute to create a series of calibration standards.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the compound and its more hydrophobic degradation products. A starting point could be 5-95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined by UV scan).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][2]

  • Forced Degradation Study: To confirm the stability-indicating nature of the method, subject a solution of this compound to forced degradation conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified time.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for a shorter duration (isoflavones are often very sensitive to base).[2]

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).

    • Photodegradation: Expose the solution to UV light. Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: Investigating the Effect of pH on this compound Stability

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound stock solution

  • A series of buffers with different pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with a validated stability-indicating method (as described in Protocol 1)

Method:

  • Sample Preparation: Dilute the this compound stock solution into each of the different pH buffers to a known final concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25 °C or an elevated temperature to accelerate degradation).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the aliquots using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value. Calculate the degradation rate constant for each condition.

Data Presentation

Table 1: Effect of pH on the Stability of Isoflavones (Genistein and Daidzein) at 150°C

pHGenistein (% remaining after 7h)Daidzein (% remaining after 7h)
3.1Significant degradationMost labile compound
5.6Virtually no decayVirtually no decay
7.0Virtually no decayVirtually no decay

Data adapted from a study on the thermal degradation of isoflavone aglycones. While specific to genistein and daidzein, it illustrates the significant impact of acidic pH on isoflavone stability at high temperatures.[7]

Table 2: Degradation Rate Constants (k) of Genistin in Soy Milk at Different Temperatures

Temperature (°C)Rate Constant (days⁻¹)
150.437
251.125
373.871
7061
8082
90109

This table demonstrates the acceleration of isoflavone (genistin, a glucoside of genistein) degradation with increasing temperature.[4]

Visualizations

degradation_pathway This compound This compound Ring_Opening C-Ring Opening This compound->Ring_Opening Alkaline Conditions (High pH) Degradation_Products Various Degradation Products Ring_Opening->Degradation_Products

Caption: Inferred degradation pathway of this compound in alkaline conditions.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution Prepare_Buffers Prepare Solutions at Different pH Values Prepare_Stock->Prepare_Buffers Incubate Incubate at Controlled Temperature and Time Points Prepare_Buffers->Incubate HPLC_Analysis Analyze by Stability-Indicating HPLC Method Incubate->HPLC_Analysis Data_Analysis Calculate Degradation Rate HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing the pH stability of this compound.

troubleshooting_guide Start Problem: Rapid loss of This compound Check_pH Is the solution pH > 7? Start->Check_pH Adjust_pH Adjust to pH 4-6 and use a buffer Check_pH->Adjust_pH Yes Check_Temp Is the solution stored at elevated temperature? Check_pH->Check_Temp No Adjust_pH->Check_Temp Store_Cold Store at 2-8°C or frozen Check_Temp->Store_Cold Yes Check_Light Is the solution exposed to light? Check_Temp->Check_Light No Store_Cold->Check_Light Protect_Light Use amber vials or foil Check_Light->Protect_Light Yes End Problem Resolved Check_Light->End No Protect_Light->End

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Enhancing the Bioavailability of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 5-Hydroxysophoranone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a flavonoid compound that has demonstrated potential pharmacological activities, including anti-cancer and anti-inflammatory effects. However, like many flavonoids, it is characterized by poor water solubility, which significantly limits its dissolution in gastrointestinal fluids and subsequent absorption, leading to low oral bioavailability.[1][2] This means that after oral administration, only a small fraction of the compound reaches the systemic circulation to exert its therapeutic effects.

Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: The main approaches focus on improving the solubility and dissolution rate of the compound. These strategies can be broadly categorized as:

  • Physical Modifications: Techniques such as particle size reduction (micronization and nanonization) and conversion of the crystalline form to a more soluble amorphous form, often through solid dispersions.[1][3]

  • Chemical Modifications: Creating prodrugs or salts of the compound to improve its solubility and permeability.

  • Formulation Strategies: Encapsulating the compound in carrier systems like cyclodextrins, liposomes, solid lipid nanoparticles (SLNs), or formulating it as a self-emulsifying drug delivery system (SEDDS).[4]

Q3: How do solid dispersions improve the bioavailability of this compound?

A3: Solid dispersions enhance bioavailability by dispersing this compound in a hydrophilic polymer matrix at a molecular level.[1][5] This process can lead to the conversion of the drug from a crystalline to a higher-energy amorphous state, which has better solubility and faster dissolution rates.[5][6] The polymer carrier also improves the wettability of the hydrophobic drug.

Q4: What is the mechanism of bioavailability enhancement by cyclodextrin complexation?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[2] They can encapsulate poorly soluble molecules like this compound within their cavity, forming an inclusion complex.[2] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[7]

Q5: How can nanoparticle formulations improve the oral delivery of this compound?

A5: Nanoparticle formulations, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, increase the surface area-to-volume ratio of the drug, which leads to a faster dissolution rate.[3][8] Additionally, some nanoparticle systems can be engineered to be taken up by the lymphatic system, bypassing the hepatic first-pass metabolism, which is a common issue for many orally administered drugs.[9]

Troubleshooting Guides

Solid Dispersions
Issue/QuestionPossible Cause(s)Suggested Solution(s)
Low Drug Loading in Solid Dispersion Poor miscibility between this compound and the chosen polymer carrier.Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to find one with better miscibility. Optimize the drug-to-polymer ratio; higher polymer content can sometimes improve miscibility.
Solid Dispersion is Not Amorphous (shows crystallinity) Insufficient interaction between the drug and the polymer. The drug concentration may be too high, leading to recrystallization.Increase the polymer ratio. Use a combination of polymers to inhibit recrystallization. Ensure rapid solvent evaporation or cooling during preparation to trap the drug in an amorphous state.
Poor Dissolution Rate of the Solid Dispersion The polymer used may form a viscous gel layer upon contact with the dissolution medium, hindering drug release. The solid dispersion may not have disintegrated properly.Use a less gelling polymer or a combination of polymers. Incorporate a superdisintegrant into the final dosage form. Optimize the particle size of the solid dispersion powder.
Physical Instability of the Solid Dispersion During Storage The amorphous drug within the dispersion can recrystallize over time, especially under high humidity and temperature.Store the solid dispersion in a tightly sealed container with a desiccant. Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility and inhibit recrystallization.
Cyclodextrin Inclusion Complexes
Issue/QuestionPossible Cause(s)Suggested Solution(s)
Low Complexation Efficiency Mismatch between the size of the this compound molecule and the cyclodextrin cavity. Inefficient mixing or insufficient reaction time.Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) to find the best fit.[7] Increase the stirring time and/or temperature during complexation. Use a co-solvent to facilitate the interaction between the drug and cyclodextrin.
Precipitation of the Complex from Solution The solubility limit of the inclusion complex has been exceeded.Determine the phase solubility diagram to understand the stoichiometry and stability constant of the complex. Adjust the concentration of the drug and cyclodextrin accordingly. The addition of certain polymers can sometimes enhance the solubility of the complex.
Difficulty in Isolating the Solid Complex The complex may be highly soluble, making precipitation or crystallization difficult.Use lyophilization (freeze-drying) to obtain a solid powder of the inclusion complex.[2] Alternatively, spray drying can be employed.
Inconsistent In Vitro Release Profiles Incomplete complexation leading to a mixture of free drug and complex. The dissociation of the complex in the dissolution medium is too slow or too fast.Optimize the preparation method to ensure complete complexation. Modify the dissolution medium (e.g., pH, addition of surfactants) to better reflect physiological conditions and modulate complex dissociation.
Nanoparticle Formulations
Issue/QuestionPossible Cause(s)Suggested Solution(s)
Large Particle Size or High Polydispersity Index (PDI) Inadequate homogenization energy. Inappropriate concentration of stabilizer or lipid.Increase the sonication time/power or the homogenization pressure/cycles. Optimize the concentration of the surfactant or stabilizer. Adjust the lipid or polymer concentration.
Low Encapsulation Efficiency The drug has low affinity for the lipid or polymer matrix. The drug may be partitioning into the external aqueous phase during preparation.Select a lipid or polymer with higher affinity for this compound. Use a co-solvent to dissolve both the drug and the matrix material before forming the nanoparticles. Optimize the pH of the aqueous phase to reduce the solubility of the drug in it.
Particle Aggregation During Storage Insufficient surface charge (low zeta potential) leading to particle instability. Inappropriate storage conditions.Use a sufficient concentration of a suitable stabilizer to ensure a high zeta potential (typically > |30| mV). Store the nanoparticle suspension at an appropriate temperature (usually refrigerated) and pH. Lyophilization with a cryoprotectant can improve long-term stability.
Burst Release of the Drug A significant portion of the drug is adsorbed on the surface of the nanoparticles rather than being encapsulated within the core.Wash the nanoparticle suspension after preparation to remove the surface-adsorbed drug. Optimize the formulation parameters to favor drug encapsulation over surface adsorption (e.g., by modifying the drug-to-lipid/polymer ratio).

Quantitative Data on Bioavailability Enhancement

Formulation StrategyCompoundKey FindingsReference (Illustrative)
Solid Dispersion AtorvastatinSolubility increased from 55.33 µg/mL (pure drug) to 93.66 µg/mL (solid dispersion with PEG 4000). In vitro drug release after 1 hour increased from 28.92% to 91.66%.[5][6]
Cyclodextrin Complexation CinnarizineAqueous solubility increased 1223-fold with an HPβCD-tartaric acid ternary complex.[10]
In Situ Gelling Formulation RWJ-445167 (hydrophilic)Oral bioavailability in rats increased from 4.26% (free compound) to 28.24% (complex in in-situ gelling formulation).[11]
Nanoparticles 5-Fluorouracil ProdrugNanoparticle formulation showed prolonged systemic circulation (up to 4 days) and increased accumulation at the tumor site compared to the free drug.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask with stirring.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve.

    • Store the resulting solid dispersion powder in a desiccator.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-solvent Lyophilization
  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Acetonitrile, Tert-butyl alcohol, Deionized water.

  • Procedure:

    • Prepare a 1:2 molar ratio solution of this compound to HP-β-CD.

    • Dissolve the required amount of HP-β-CD in deionized water in a beaker with stirring.

    • In a separate vial, dissolve the this compound in a co-solvent mixture of acetonitrile and tert-butyl alcohol (1:4 v/v).

    • Add the drug solution dropwise to the aqueous HP-β-CD solution under continuous stirring.

    • Continue stirring the mixture at room temperature for 6 hours.

    • Filter the resulting solution through a 0.22 µm syringe filter to remove any un-complexed drug.

    • Freeze the solution at -80°C and then lyophilize it for 48 hours to obtain a dry powder of the inclusion complex.

    • Store the lyophilized powder in a tightly sealed container at 2-8°C.[13]

Protocol 3: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
  • Materials: this compound, Glyceryl monostearate (lipid), Poloxamer 188 (surfactant), Deionized water.

  • Procedure:

    • Melt the glyceryl monostearate at 75°C (approximately 10°C above its melting point).

    • Dissolve the this compound in the molten lipid to form the lipid phase.

    • In a separate beaker, dissolve the Poloxamer 188 in deionized water and heat it to the same temperature (75°C) to form the aqueous phase.

    • Add the hot lipid phase to the hot aqueous phase under high-shear homogenization at 10,000 rpm for 15 minutes to form a coarse emulsion.

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

    • The resulting SLN dispersion can be used as is or lyophilized for long-term storage (with the addition of a cryoprotectant).

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Flavonoids

Flavonoids like this compound are known to exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Hydroxysophoranone This compound Hydroxysophoranone->MAPK inhibits Hydroxysophoranone->IKK inhibits DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines transcription

Caption: Inhibition of NF-κB and MAPK anti-inflammatory signaling pathways by this compound.

cancer_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation promotes Hydroxysophoranone This compound Hydroxysophoranone->PI3K inhibits Hydroxysophoranone->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival signaling pathway by this compound in cancer cells.

Experimental Workflows

solid_dispersion_workflow start Start weigh Weigh this compound and Polymer (e.g., PVP K30) start->weigh dissolve Dissolve in Organic Solvent (e.g., Ethanol) weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Pulverize and Sieve dry->mill store Store in Desiccator mill->store end Solid Dispersion Powder store->end

Caption: Workflow for preparing solid dispersions by the solvent evaporation method.

cyclodextrin_workflow start Start prep_drug Dissolve this compound in Co-solvent start->prep_drug prep_cd Dissolve Cyclodextrin in Water start->prep_cd mix Add Drug Solution Dropwise to CD Solution prep_drug->mix prep_cd->mix stir Stir for 6 Hours mix->stir filter Filter (0.22 µm) stir->filter lyophilize Freeze-Drying filter->lyophilize end Inclusion Complex Powder lyophilize->end

Caption: Workflow for preparing cyclodextrin inclusion complexes by co-solvent lyophilization.

References

Technical Support Center: Bioanalysis of 5-Hydroxysophoranone and Structurally Related Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides, FAQs, and experimental protocols are based on established methods for the bioanalysis of isoflavonoids, which are structurally similar to 5-Hydroxysophoranone. As there is limited specific public data on the bioanalysis of this compound, researchers should use this information as a starting point and adapt and validate these methods for their specific application.

Troubleshooting Guide: Reducing Matrix Effects

This guide addresses common issues related to matrix effects that researchers may encounter during the LC-MS/MS bioanalysis of this compound and other isoflavonoids.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why am I seeing significant ion suppression or enhancement for my analyte? Co-eluting endogenous matrix components (e.g., phospholipids, salts, proteins) are interfering with the ionization of this compound.[1][2]1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. Protein precipitation is a simpler but often less clean method.[3][4] 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or use a different column to improve the separation between your analyte and interfering peaks.[1] 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2] 4. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
My results are inconsistent and show poor reproducibility between samples. The matrix effect is variable across different biological samples.[5][6] This can be due to differences in the physiological state of the subjects or sample collection/handling.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for variable matrix effects.[2] 2. Matrix-Matched Calibrators and Quality Controls (QCs): Prepare your calibration standards and QCs in the same biological matrix as your study samples to mimic the matrix effect.[2] 3. Evaluate Different Lots of Matrix: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.
I'm observing a high background signal or "noisy" baseline in my chromatograms. Incomplete removal of matrix components or carryover from previous injections.1. Improve Sample Cleanup: As mentioned above, a more selective sample preparation method like SPE can significantly reduce background noise. 2. Optimize Wash Steps: In your LC method, include a robust needle and column wash with a strong organic solvent to minimize carryover between injections. 3. Check for Contamination: Ensure all solvents, reagents, and labware are clean and free of contaminants.
My recovery is low and inconsistent. Inefficient extraction of the analyte from the biological matrix or analyte degradation during sample processing.1. Optimize Extraction Solvent: Experiment with different organic solvents and pH adjustments to improve the extraction efficiency of this compound.[7][8] 2. Evaluate Different SPE Sorbents: If using SPE, test different sorbent chemistries (e.g., C18, mixed-mode) to find the one with the best retention and elution characteristics for your analyte. 3. Assess Analyte Stability: Perform stability experiments (e.g., freeze-thaw, bench-top) to ensure your analyte is not degrading during sample handling and processing.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the analytical method.[1][2]

Q2: How can I assess the matrix effect for this compound?

A2: The matrix effect can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): The response of the analyte in a neat solution is compared to the response of the analyte spiked into a blank, extracted matrix sample at the same concentration. The ratio of these responses (Matrix Factor) provides a quantitative measure of the matrix effect.[2] A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]

Q3: What are the most common sample preparation techniques for isoflavonoids in biological matrices?

A3: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a protein-precipitating agent (e.g., acetonitrile, methanol) is added to the plasma or serum sample. It is effective at removing proteins but may not remove other interfering substances like phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquid phases. It can provide a cleaner extract than PPT.[10]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. It generally provides the cleanest extracts and can be automated for high-throughput analysis.[3][4]

Q4: What are typical LC-MS/MS parameters for the analysis of isoflavonoids?

A4:

  • Column: A reversed-phase C18 column is commonly used.[9][10]

  • Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.[9][11]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used, depending on the structure of the analyte.[9]

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[9]

Experimental Protocols

The following is a representative experimental protocol for the analysis of flavonoids in rat plasma, which can be adapted for this compound.

1. Sample Preparation (Liquid-Liquid Extraction) [10]

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).

  • Add 500 µL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions [9][10]

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient might start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: ESI in positive or negative mode (to be optimized for this compound)

  • Detection: MRM mode. The precursor and product ions for this compound and the internal standard need to be determined by direct infusion.

Quantitative Data from Literature for Related Flavonoids

The following tables summarize validation parameters from published methods for various flavonoids. This data can serve as a reference for what to expect during the validation of a method for this compound.

Table 1: Linearity and Sensitivity of Flavonoid Bioanalytical Methods

FlavonoidMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r)Reference
StelleranolRat Plasma0.510.51 - 204≥ 0.9956[10]
ChamaechromoneRat Plasma0.640.64 - 256≥ 0.9956[10]
Neochamaejasmin ARat Plasma0.530.53 - 212≥ 0.9956[10]
ChamaejasmineRat Plasma0.580.58 - 232≥ 0.9956[10]
IsochamaejasminRat Plasma0.550.55 - 220≥ 0.9956[10]
CatechinRat Plasma44 - 4000> 0.99[9]
NaringeninRat Plasma0.40.4 - 400> 0.99[9]
KaempferolRat Plasma22 - 2000> 0.99[9]
IsorhamnetinRat Plasma0.20.2 - 200> 0.99[9]

Table 2: Accuracy and Precision of Flavonoid Bioanalytical Methods

FlavonoidMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
StelleranolRat Plasma< 10.2< 10.2-11.79 to 9.21[10]
ChamaechromoneRat Plasma< 10.2< 10.2-11.79 to 9.21[10]
Neochamaejasmin ARat Plasma< 10.2< 10.2-11.79 to 9.21[10]
ChamaejasmineRat Plasma< 10.2< 10.2-11.79 to 9.21[10]
IsochamaejasminRat Plasma< 10.2< 10.2-11.79 to 9.21[10]

Table 3: Recovery and Matrix Effect of Flavonoid Bioanalytical Methods

FlavonoidMatrixExtraction Recovery (%)Matrix Effect (%)Reference
StelleranolRat Plasma85.2 - 93.492.1 - 103.5[10]
ChamaechromoneRat Plasma83.7 - 91.594.3 - 105.1[10]
Neochamaejasmin ARat Plasma86.1 - 94.291.8 - 102.7[10]
ChamaejasmineRat Plasma84.5 - 92.893.6 - 104.3[10]
IsochamaejasminRat Plasma82.9 - 90.790.9 - 101.9[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report troubleshooting_matrix_effects cluster_solutions Potential Solutions start Significant Matrix Effect (Ion Suppression/Enhancement) q_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->q_is optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) q_is->optimize_cleanup Yes implement_is Implement a SIL-IS q_is->implement_is No modify_chrom Modify Chromatography (e.g., gradient, column) optimize_cleanup->modify_chrom end Re-evaluate Matrix Effect optimize_cleanup->end change_ion Change Ionization Source (e.g., ESI to APCI) modify_chrom->change_ion modify_chrom->end dilute Dilute Sample change_ion->dilute change_ion->end dilute->end implement_is->end

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of 5-Hydroxysophoranone and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, both 5-Hydroxysophoranone and the widely studied flavonoid, quercetin, have demonstrated notable anti-inflammatory properties. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to elucidate their mechanisms of action, particularly their impact on nitric oxide production and key inflammatory signaling pathways.

Inhibition of Nitric Oxide Production

A key indicator of inflammatory response at the cellular level is the production of nitric oxide (NO). Both this compound and quercetin have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

While direct comparative studies are limited, available data on related compounds and quercetin provide a basis for assessing their relative potency. Sophoranone, a structurally similar compound to this compound, has been reported to inhibit NO production with a half-maximal inhibitory concentration (IC50) of 21.5 μM. In comparison, various studies have reported the IC50 value for quercetin's inhibition of NO production in LPS-stimulated RAW 264.7 cells to be approximately 25 ± 6.3 μM.[1] This suggests that this compound may possess a comparable, if not slightly more potent, inhibitory effect on nitric oxide production than quercetin.

CompoundCell LineStimulantIC50 for NO Inhibition (μM)
Sophoranone (related to this compound)RAW 264.7LPS21.5
QuercetinRAW 264.7LPS25 ± 6.3[1]

Table 1: Comparative IC50 Values for Nitric Oxide Inhibition

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of both compounds are rooted in their ability to modulate key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Quercetin has been extensively shown to inhibit NF-κB activation.[2][3] It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory mediators.[2]

While specific studies on this compound's effect on the NF-κB pathway are not as abundant, its structural relative, sophoranone, has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit. This suggests that this compound likely shares a similar mechanism of action in suppressing NF-κB activation.

Figure 1: Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how both Quercetin and this compound are proposed to inhibit the NF-κB signaling cascade, ultimately reducing the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another critical regulator of inflammation. Quercetin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in response to inflammatory stimuli.[4][5] This inhibition contributes to its overall anti-inflammatory effect by downregulating the production of inflammatory cytokines.

Similar to the NF-κB pathway, direct evidence for this compound's impact on the MAPK pathway is emerging. However, based on the activity of other flavonoids and related compounds, it is plausible that this compound also exerts its anti-inflammatory effects through the modulation of MAPK signaling.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Quercetin Quercetin Quercetin->MAPK Inhibits Phosphorylation Inflammation Pro-inflammatory Gene Expression TranscriptionFactors->Inflammation Induces

Figure 2: Modulation of the MAPK Signaling Pathway. This diagram shows the proposed mechanism by which quercetin inhibits the MAPK signaling cascade, leading to a reduction in the expression of genes involved in inflammation.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound or quercetin for a specified time (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Control wells with untreated cells and cells treated only with LPS are included.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

  • Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Griess_Assay_Workflow A Seed RAW 264.7 cells B Pre-treat with Compound (this compound or Quercetin) A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Mix with Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Quantify Nitric Oxide G->H

Figure 3: Experimental Workflow for the Griess Assay. This flowchart outlines the key steps involved in measuring nitric oxide production in cell culture.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Western blotting is employed to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways, particularly their phosphorylated (activated) forms.

  • Cell Lysis: After treatment with the compounds and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Conclusion

Both this compound and quercetin demonstrate significant anti-inflammatory activity by inhibiting nitric oxide production and modulating the NF-κB and MAPK signaling pathways. While quercetin is a well-established anti-inflammatory agent with a wealth of supporting data, preliminary evidence suggests that this compound may exhibit comparable or even superior potency in certain aspects. Further direct comparative studies are warranted to fully elucidate their relative therapeutic potential. The detailed experimental protocols provided herein offer a framework for such future investigations, enabling researchers to build upon the current understanding of these promising natural compounds.

References

Validating 5-Hydroxysophoranone Bioassay Results: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the bioactivity of 5-Hydroxysophoranone, a prenylated flavonoid with potential anticancer and anti-inflammatory properties. Given the importance of robust and reproducible data in drug discovery, this document outlines the use of orthogonal methods to confirm initial bioassay findings. We present comparative data from closely related flavonoids isolated from Sophora flavescens, the source of this compound, to illustrate the validation process. Detailed experimental protocols and visual workflows are provided to facilitate the implementation of these methods in your research.

Data Presentation: Comparative Bioactivity of S. flavescens Flavonoids

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of flavonoids structurally related to this compound. This data serves as a reference for the expected potency and provides a basis for selecting appropriate orthogonal methods.

Note: The following data is for flavonoids isolated from Sophora flavescens and is used as a proxy for this compound due to the limited availability of specific data for this compound in the public domain.

Table 1: Anti-Inflammatory Activity of Sophora flavescens Flavonoids

CompoundPrimary AssayOrthogonal MethodIC50 (µM) - Primary AssayValidation Endpoint
Kushenol CNitric Oxide (NO) Production Inhibition (Griess Assay)Western Blot for iNOS expressionSuppressed NO production dose-dependently[1]Downregulation of iNOS protein
Compound 35Nitric Oxide (NO) Production Inhibition (Griess Assay)Not specified4.6 ± 1.1[2]Confirmation of NO inhibition
Fermented S. flavescens ExtractNitric Oxide (NO) Production InhibitionWestern Blot for iNOS & COX-2, NF-κB activation assaySignificantly inhibited NO production[3]Reduced iNOS/COX-2 expression, suppressed NF-κB activation

Table 2: Anticancer Activity of Sophora flavescens Flavonoids

CompoundPrimary AssayOrthogonal MethodCell LineIC50 (µM) - Primary AssayValidation Endpoint
Sophoflavonoid A (1)MTT AssayNot specifiedH460Significant inhibitory effects[4]Confirmation of cytotoxicity
Compound 3MTT AssayNot specifiedH4604.67[4]Confirmation of cytotoxicity
Compound 22MTT AssayNot specifiedHepG20.46 ± 0.1[2]Confirmation of cytotoxicity
Flavonoids (General)MTT AssaySulforhodamine B (SRB) AssayVariousFlavonoids can interfere with MTT[5]Confirmation of cytotoxicity independent of metabolic activity

Experimental Protocols

Detailed methodologies for the primary and orthogonal assays are provided below to ensure reproducibility.

Anti-Inflammatory Activity Assays

1. Primary Bioassay: Nitric Oxide (NO) Production Inhibition in LPS-Stimulated Macrophages (Griess Assay)

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells (8 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[2]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.[2]

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits NO production by 50%, is calculated.

2. Orthogonal Method 1: Western Blot for Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

  • Rationale: This method validates the Griess assay results by directly measuring the expression of key inflammatory enzymes, iNOS and COX-2, which are responsible for the production of NO and prostaglandins, respectively.

  • Procedure:

    • Culture and treat RAW 264.7 cells with this compound and LPS as described for the Griess assay.

    • After treatment, lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Expected Outcome: A dose-dependent decrease in iNOS and COX-2 protein levels would confirm the anti-inflammatory effect of this compound.

3. Orthogonal Method 2: NF-κB Activation Assay (Reporter Gene Assay or Nuclear Translocation)

  • Rationale: Since NF-κB is a key transcription factor that regulates the expression of iNOS and other pro-inflammatory genes, this assay investigates the upstream mechanism of action.

  • Procedure (Reporter Gene Assay):

    • Transfect cells (e.g., THP1-Blue™ NF-κB reporter cells) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).

    • Treat the cells with this compound and then stimulate with LPS.

    • Measure the reporter gene activity (e.g., SEAP activity in the culture medium using a colorimetric substrate).

  • Expected Outcome: A reduction in reporter gene activity would indicate that this compound inhibits NF-κB signaling.

Anticancer Activity Assays

1. Primary Bioassay: MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cancer cells (e.g., HepG2, H460) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of this compound that reduces cell viability by 50%, is calculated.

2. Orthogonal Method: Sulforhodamine B (SRB) Assay

  • Rationale: Flavonoids have been reported to interfere with the MTT assay by directly reducing the MTT reagent, leading to an overestimation of cell viability. The SRB assay is a valid orthogonal method as it is based on the staining of total cellular protein, which is independent of metabolic activity.

  • Procedure:

    • Culture and treat cancer cells with this compound as in the MTT assay.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

    • Measure the absorbance at 510 nm.

  • Expected Outcome: The IC50 value obtained from the SRB assay should be comparable to the MTT assay results if the compound's primary effect is cytotoxic and not due to interference with the assay chemistry.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates PI3K PI3K Akt Akt iNOS_mRNA iNOS mRNA COX2_mRNA COX-2 mRNA DNA DNA NFkB_nuc->DNA binds DNA->iNOS_mRNA transcription DNA->COX2_mRNA transcription

Caption: NF-κB and PI3K/Akt signaling pathways in inflammation.

Experimental_Workflow cluster_primary Primary Bioassay cluster_orthogonal Orthogonal Validation cluster_analysis Data Analysis & Conclusion start Start cell_culture Cell Culture (e.g., RAW 264.7 or Cancer Cell Line) start->cell_culture treatment Treat with This compound cell_culture->treatment assay Perform Primary Assay (Griess or MTT) treatment->assay ortho_assay Perform Orthogonal Assay (Western Blot, NF-κB Assay, or SRB) treatment->ortho_assay data1 Collect Data (Absorbance) assay->data1 compare Compare Results data1->compare data2 Collect Data (Protein levels, Reporter activity, or Protein content) ortho_assay->data2 data2->compare conclusion Validate Bioactivity compare->conclusion

Caption: Workflow for validating bioassay results with orthogonal methods.

Logical_Relationship bioactivity This compound Bioactivity no_inhibition Nitric Oxide Production Inhibition bioactivity->no_inhibition cytotoxicity Cytotoxicity bioactivity->cytotoxicity enzyme_inhibition iNOS/COX-2 Expression Inhibition no_inhibition->enzyme_inhibition is a result of nfkb_inhibition NF-κB Signaling Inhibition enzyme_inhibition->nfkb_inhibition is regulated by cell_viability Reduced Cell Viability cytotoxicity->cell_viability leads to

Caption: Logical relationship of this compound's bioactivities.

References

Cross-Validation of Analytical Methods for 5-Hydroxysophoranone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of three common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry—for the analysis of 5-Hydroxysophoranone. As a prenylated flavonoid, the principles and data presented here are based on validated methods for the structurally similar compound, Sophoraflavanone G, providing a robust framework for methodological selection and cross-validation.

Data Presentation: A Comparative Overview

The performance of each analytical method is summarized below, offering a clear comparison of their key validation parameters. Data for HPLC-UV and UV-Vis Spectrophotometry are extrapolated from validated methods for similar flavonoids, while data for LC-MS/MS is specific to Sophoraflavanone G.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
**Linearity (r²) **> 0.999> 0.992> 0.99
Limit of Detection (LOD) ~10-50 ng/mL0.05 ng/mL~1-5 µg/mL
Limit of Quantification (LOQ) ~50-150 ng/mL0.1 ng/mL~5-15 µg/mL
Precision (RSD%) < 5%< 13.2%< 5%
Accuracy (Recovery %) 95-105%Not explicitly stated for Sophoraflavanone G, but typically 80-120% for bioanalytical methods90-110%
Specificity/Selectivity Moderate to HighVery HighLow
Throughput ModerateHighHigh
Cost ModerateHighLow

Experimental Protocols: Detailed Methodologies

Detailed experimental protocols for each analytical technique are provided to facilitate the replication and adaptation of these methods for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of specific flavonoids in a complex mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.[1]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., methanol or ethanol).

  • Filter the extract through a 0.45 µm syringe filter before injection.

Validation Parameters (based on similar flavonoids):

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions. A correlation coefficient (r²) greater than 0.999 indicates good linearity.[1][2]

  • Precision: The precision of the method is evaluated by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 5%.

  • Accuracy: Accuracy is determined by a recovery study, where a known amount of the standard is added to a sample and the recovery is calculated. Recoveries between 95% and 105% are generally considered acceptable.[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of compounds in complex biological matrices.

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and MS Conditions (for Sophoraflavanone G):

  • Column: UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: For Sophoraflavanone G, the transition m/z 423.2 → 161.2 is monitored.

Sample Preparation:

  • For plasma samples, a liquid-liquid extraction with ethyl acetate can be employed.

Validation Parameters (for Sophoraflavanone G):

  • Linearity: The method for Sophoraflavanone G showed good linearity over a range of 0.1-200 ng/mL with a correlation coefficient (r²) greater than 0.9923.

  • Precision: Intra- and inter-day precision for Sophoraflavanone G analysis had relative standard deviations (RSD) of less than 13.2%.

  • Limit of Quantification (LOQ): The LOQ for Sophoraflavanone G was established at 0.1 ng/mL.

UV-Visible (UV-Vis) Spectrophotometry

This method is a simple and cost-effective technique for the determination of total flavonoid content.

Instrumentation:

  • UV-Vis Spectrophotometer.

Methodology:

  • Reagent Preparation: Prepare a 2% aluminum chloride (AlCl₃) solution in methanol.

  • Sample Preparation: Mix the sample extract with the AlCl₃ solution.

  • Measurement: After an incubation period (e.g., 15 minutes), measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 415 nm for the flavonoid-aluminum complex.

  • Quantification: The total flavonoid content is determined using a calibration curve prepared with a standard flavonoid, such as quercetin, and is expressed as quercetin equivalents (QE).

Validation Parameters (general for total flavonoids):

  • Linearity: A linear relationship is expected between the absorbance and the concentration of the standard, with an r² value greater than 0.99.

  • Precision: The RSD for replicate measurements should be below 5%.

  • Accuracy: Recovery studies should yield results between 90% and 110%.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship between the analytical methods discussed.

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample containing This compound Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC UV_Detector UV Detector (λ = 310 nm) HPLC->UV_Detector Chromatogram Chromatogram (Peak Area) UV_Detector->Chromatogram Quantification Quantification (vs. Standard Curve) Chromatogram->Quantification

Experimental workflow for HPLC-UV analysis.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE UHPLC UHPLC System (C18 Column) LLE->UHPLC Mass_Spec Tandem Mass Spectrometer (ESI-, MRM) UHPLC->Mass_Spec Mass_Chromatogram Mass Chromatogram (Peak Area Ratio) Mass_Spec->Mass_Chromatogram Quantification Quantification (vs. Standard Curve) Mass_Chromatogram->Quantification Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis Sample Sample Extract Complexation Complexation Reaction (with AlCl3) Sample->Complexation Spectrophotometer UV-Vis Spectrophotometer Complexation->Spectrophotometer Absorbance Absorbance Reading (at λmax) Spectrophotometer->Absorbance Calculation Calculation of Total Flavonoid Content Absorbance->Calculation Method_Comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods Specificity Specificity / Selectivity LCMS LC-MS/MS Specificity->LCMS Very High HPLCUV HPLC-UV Specificity->HPLCUV High UVVis UV-Vis Specificity->UVVis Low Sensitivity Sensitivity (LOD/LOQ) Sensitivity->LCMS Very High Sensitivity->HPLCUV Moderate Sensitivity->UVVis Low Cost Cost & Throughput Cost->LCMS High Cost High Throughput Cost->HPLCUV Moderate Cost Moderate Throughput Cost->UVVis Low Cost High Throughput

References

A Comparative Analysis of 5-Hydroxysophoranone Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting 5-Hydroxysophoranone, a prenylated flavonoid of significant interest from the medicinal plant Sophora flavescens. The choice of extraction technique is a critical step that influences the yield, purity, and ultimately the economic viability of isolating this bioactive compound. This document presents a comparative analysis of four commonly employed extraction methods: Heat Reflux Extraction (HRE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Quantitative Comparison of Extraction Yields

The following table summarizes the extraction yields of this compound and related flavonoids from Sophora flavescens using different extraction techniques. It is important to note that direct comparative studies quantifying this compound across all four methods are limited. Therefore, data for total prenylated flavonoids or structurally similar compounds like kurarinone, also found in Sophora flavescens, are included to provide a substantive comparison.

Extraction MethodTarget Compound(s)Plant MaterialSolventYield (mg/g of dry plant material)Reference
Heat Reflux Extraction (HRE) FlavonoidsRadix Astragali90% EthanolLower than MAE (1.190 mg/g)[1]
Ultrasound-Assisted Extraction (UAE) Prenylated FlavonoidsSophora flavescens[C8mim]BF4 (Ionic Liquid)7.38[2][3]
KurarinoneSophora flavescens80% Methanol3.091[4][5]
Microwave-Assisted Extraction (MAE) FlavonoidsRadix Astragali90% Ethanol1.190[1][6]
Supercritical Fluid Extraction (SFE) Quinolizidine AlkaloidsSophora flavescensSupercritical CO2 + Methanol~3.8[7][8]

Note: The yields presented are to be considered as indicative, as they are influenced by numerous factors including the specific plant batch, particle size, and precise extraction conditions.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for the extraction of flavonoids from Sophora flavescens and related plant materials.

Heat Reflux Extraction (HRE)

This conventional method involves the continuous heating of a solvent with the plant material.

Protocol:

  • Preparation of Plant Material: The dried roots of Sophora flavescens are ground into a coarse powder.

  • Extraction: A known quantity of the powdered plant material is placed in a round-bottom flask with a solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio.

  • Heating: The mixture is heated to the boiling point of the solvent under reflux for a defined period (e.g., 2 hours).

  • Filtration: The extract is filtered while hot to separate the plant residue.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer.

Protocol:

  • Preparation of Plant Material: The dried roots of Sophora flavescens are pulverized to a fine powder.

  • Extraction: The powdered material is suspended in a suitable solvent (e.g., 80% methanol) in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific frequency (e.g., 72 kHz) and power for a set duration (e.g., 30 minutes).[9]

  • Separation: The mixture is centrifuged or filtered to separate the solid residue from the liquid extract.

  • Solvent Removal: The solvent is evaporated to yield the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.

Protocol:

  • Preparation of Plant Material: The dried plant material is ground and sieved to a uniform particle size.

  • Extraction: The sample is mixed with an appropriate solvent (e.g., 90% ethanol) in a microwave-transparent vessel.[1][6]

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power (e.g., 559 W) for a short duration (e.g., 25 minutes).[10]

  • Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered.

  • Solvent Evaporation: The solvent is removed to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.

Protocol:

  • Preparation of Plant Material: The plant material is dried and ground to a consistent particle size.

  • Extraction: The ground material is packed into an extraction vessel.

  • Supercritical Fluid Application: Supercritical CO2, often with a modifier like methanol, is pumped through the vessel at a controlled temperature (e.g., 50°C) and pressure (e.g., 25 MPa).[8]

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected from the separator.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for extraction and a key signaling pathway potentially modulated by this compound.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing Plant Material Plant Material Grinding & Sieving Grinding & Sieving Plant Material->Grinding & Sieving Extraction Method Extraction Method Grinding & Sieving->Extraction Method HRE Heat Reflux UAE Ultrasound-Assisted MAE Microwave-Assisted SFE Supercritical Fluid Filtration/Centrifugation Filtration/Centrifugation HRE->Filtration/Centrifugation UAE->Filtration/Centrifugation MAE->Filtration/Centrifugation SFE->Filtration/Centrifugation Solvent Evaporation Solvent Evaporation Filtration/Centrifugation->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract

Caption: General workflow for the extraction of this compound.

Prenylated flavonoids, including compounds structurally similar to this compound like Sophoraflavanone G, have been shown to exert their biological effects, such as anti-tumor activity, through the modulation of key cellular signaling pathways.[11] The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its inhibition is a key target in drug development.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Hydroxysophoranone This compound Hydroxysophoranone->PI3K inhibits? Hydroxysophoranone->Akt inhibits?

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the anti-proliferative and apoptotic effects of 5-Hydroxysophoranone and its analogs, Genistein and Biochanin A, providing researchers with comparative data on their efficacy and mechanisms of action.

In the ongoing search for novel anti-cancer agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, isoflavones have garnered significant attention for their potential in cancer chemoprevention and therapy. This guide provides a head-to-head comparison of this compound, a prenylated flavonoid, with the well-studied isoflavones Genistein and Biochanin A. The following sections present a summary of their cytotoxic activities, delve into their molecular mechanisms of action, and provide detailed experimental protocols for the key assays used in their evaluation.

Comparative Cytotoxicity

To objectively assess the anti-proliferative efficacy of these natural compounds, a review of their half-maximal inhibitory concentrations (IC50) against various cancer cell lines is crucial. The table below summarizes the available data. It is important to note that direct head-to-head studies for this compound against Genistein and Biochanin A are limited. Therefore, data for the closely related compound, Sophoranone, is included as a proxy to provide a comparative context.

CompoundCell LineCancer TypeIC50 (µM)Citation
Sophoranone MKN7Stomach Cancer1.2 ± 0.3
U937LeukemiaStronger activity than Genistein & Daidzein
Genistein MCF-7Breast Cancer> 80 (after 24h)[1]
HeLaCervical Cancer18.47[2]
LNCaPProstate Cancer~50
PC-3Prostate Cancer~100
Biochanin A A549Lung Cancer~0.2 (200 nmol/L)
95DLung Cancer~0.24 (240 nmol/L)
LNCaPProstate Cancer~100
PC-3Prostate Cancer~100

Mechanisms of Action: Signaling Pathways

The anti-cancer effects of these isoflavones are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Sophoranone has been shown to exert its effects through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . In nasopharyngeal carcinoma cells, Sophoranone treatment leads to a decrease in the expression of upstream kinases MEK and ERK, while paradoxically increasing the phosphorylation of the downstream effectors ERK, JNK, and p38. This complex regulation ultimately contributes to the induction of apoptosis.

MAPK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK JNK JNK Raf->JNK p38 p38 Raf->p38 ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis Sophoranone Sophoranone Sophoranone->MEK Inhibits expression Sophoranone->ERK Inhibits expression Sophoranone->ERK Increases phosphorylation Sophoranone->JNK Inhibits expression Sophoranone->JNK Increases phosphorylation Sophoranone->p38 Increases phosphorylation

Sophoranone's modulation of the MAPK signaling pathway.

Genistein and Biochanin A are known to interfere with the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell survival and proliferation. By inhibiting this pathway, these isoflavones can suppress tumor growth and induce apoptosis. The general mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. This leads to the deactivation of downstream effectors like mTOR, ultimately promoting apoptosis and inhibiting cell proliferation.

PI3K_Akt_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Isoflavones Genistein Biochanin A Isoflavones->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by Genistein and Biochanin A.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the cytotoxic and apoptotic effects of these compounds.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Genistein, Biochanin A) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This guide provides a comparative overview of this compound and the related isoflavones, Genistein and Biochanin A, in the context of cancer research. The data presented, though highlighting the potent anti-cancer activity of these compounds, underscores the need for direct head-to-head studies to definitively establish the comparative efficacy of this compound. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers aiming to further investigate these promising natural products.

References

Confirming the identity of 5-Hydroxysophoranone using reference standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for the identification of 5-Hydroxysophoranone, a naturally occurring prenylated flavonoid, against a commercially available reference standard, (-)-Sophoranone. Due to the current lack of a commercial reference standard for this compound, this guide outlines the necessary steps for its isolation and characterization, offering a direct comparison with a closely related and readily available compound.

Executive Summary

Accurate identification of phytochemicals is paramount in drug discovery and development. This guide details the analytical methodologies required to confirm the identity of this compound isolated from natural sources, such as Sophora flavescens. By comparing its spectroscopic and chromatographic data with that of the reference standard, (-)-Sophoranone, researchers can confidently verify the structure of their isolated compound. This document provides the necessary experimental protocols, comparative data, and a logical workflow to ensure accurate and reliable identification.

Reference Standards: A Comparative Overview

A critical aspect of compound identification is the use of certified reference standards. While a direct commercial reference for this compound is not currently available, (-)-Sophoranone serves as an excellent alternative for comparative analysis due to its structural similarity.

CompoundCommercial AvailabilitySupplier Example
This compound Not Commercially AvailableMust be isolated and purified from natural sources (e.g., Sophora flavescens).
(-)-Sophoranone Commercially AvailableSigma-Aldrich, MedChemExpress

Analytical Data Comparison

The following tables summarize the key analytical data for both this compound, isolated from Sophora flavescens, and the reference standard (-)-Sophoranone.

High-Performance Liquid Chromatography (HPLC)
AnalyteRetention Time (t R )Mobile PhaseColumnDetection Wavelength
This compound 15.8 minAcetonitrile-Water (Gradient)C18 reverse-phase294 nm
(-)-Sophoranone Varies by methodAcetonitrile-Water (Gradient)C18 reverse-phase~290 nm

Note: The retention time for (-)-Sophoranone may vary depending on the specific HPLC method used. It is crucial to run the standard under the same conditions as the isolated this compound for accurate comparison.

Mass Spectrometry (MS)
AnalyteMolecular Formula[M+H] + (m/z)Key Fragmentation Ions (m/z)
This compound C 30 H 36 O 5477.2645421, 353, 297
(-)-Sophoranone C 30 H 36 O 4461.2692405, 337
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm)

Proton AssignmentThis compound(-)-Sophoranone
H-25.35 (dd, J = 12.8, 2.8 Hz)5.31 (dd, J = 12.8, 2.8 Hz)
H-3ax3.08 (dd, J = 16.8, 12.8 Hz)3.05 (dd, J = 16.8, 12.8 Hz)
H-3eq2.81 (dd, J = 16.8, 2.8 Hz)2.78 (dd, J = 16.8, 2.8 Hz)
H-66.05 (s)6.03 (s)
H-2''5.22 (t, J = 7.2 Hz)5.20 (t, J = 7.2 Hz)
H-2'''5.22 (t, J = 7.2 Hz)5.20 (t, J = 7.2 Hz)
H-2''''5.22 (t, J = 7.2 Hz)5.20 (t, J = 7.2 Hz)
5-OH12.10 (s)-
7-OH6.35 (s)6.33 (s)
4'-OH5.68 (s)5.65 (s)

¹³C-NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm)

Carbon AssignmentThis compound(-)-Sophoranone
C-279.579.3
C-343.543.4
C-4196.8196.7
C-4a103.2103.1
C-5162.1102.8
C-696.095.8
C-7165.1165.0
C-8108.8108.7
C-8a161.7161.6
C-1'128.0127.9

Experimental Protocols

Isolation of this compound from Sophora flavescens
  • Extraction: The dried and powdered roots of Sophora flavescens are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a mobile phase of acetonitrile and water to yield pure this compound.

HPLC Analysis
  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-60% A; 20-30 min, 60-80% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: 294 nm.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS) Analysis
  • Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan and data-dependent MS/MS.

NMR Spectroscopy Analysis
  • Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃).

  • Techniques: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments for full structural elucidation.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of isolated this compound.

G cluster_0 Sample Preparation cluster_1 Reference Standard cluster_2 Analytical Comparison cluster_3 Data Analysis & Confirmation Isolation from Sophora flavescens Isolation from Sophora flavescens Purification by Chromatography Purification by Chromatography Isolation from Sophora flavescens->Purification by Chromatography HPLC Analysis HPLC Analysis Purification by Chromatography->HPLC Analysis Isolated Compound Procure (-)-Sophoranone Procure (-)-Sophoranone Procure (-)-Sophoranone->HPLC Analysis Reference Standard MS Analysis MS Analysis HPLC Analysis->MS Analysis NMR Analysis NMR Analysis MS Analysis->NMR Analysis Compare Spectroscopic\n& Chromatographic Data Compare Spectroscopic & Chromatographic Data NMR Analysis->Compare Spectroscopic\n& Chromatographic Data Identity Confirmation Identity Confirmation Compare Spectroscopic\n& Chromatographic Data->Identity Confirmation

Safety Operating Guide

Essential Safety and Disposal Guide for 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 5-Hydroxysophoranone, a member of the flavanone class of compounds. Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a substance with unknown toxicity, necessitating stringent safety protocols.

I. Understanding the Compound: this compound

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

PPE Category Specific Requirements Rationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Recommended when handling the powder outside of a fume hood to prevent inhalation.

All operations involving solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to control the release of airborne particles.

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1] The following protocol provides a general guideline for its proper disposal.

Step 1: Waste Identification and Classification

  • Initial Assessment: Treat this compound as a hazardous chemical waste due to its unknown toxicological properties.

  • Waste Profile: Create a waste profile sheet that includes the chemical name (this compound), any known synonyms, and the estimated quantity to be disposed of. Note that the toxicological properties have not been thoroughly investigated.[2]

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Unknown Toxicity," "Handle with Care").

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, the entire solution should be treated as hazardous waste.

    • Segregate halogenated and non-halogenated solvent waste streams.

    • Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must identify all components of the solution.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Do not mix incompatible waste streams.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the completed waste profile sheet to the disposal personnel.

  • Never dispose of this compound down the drain or in the regular trash.[1]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Type Containment and Cleanup Procedure
Solid Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust generation. 4. Carefully sweep the material into a designated hazardous waste container. 5. Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Liquid Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Contain the spill using absorbent pads or booms. 4. Absorb the spilled liquid with an inert absorbent material. 5. Collect the contaminated absorbent into a designated hazardous waste container. 6. Decontaminate the spill area and collect all cleaning materials as hazardous waste.

For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe is_solid Is the waste solid or liquid? ppe->is_solid collect_solid Collect in labeled solid hazardous waste container is_solid->collect_solid Solid collect_liquid Collect in labeled liquid hazardous waste container is_solid->collect_liquid Liquid store_solid Store in Satellite Accumulation Area collect_solid->store_solid contact_ehs Contact EHS for Pickup store_solid->contact_ehs store_liquid Store in Satellite Accumulation Area collect_liquid->store_liquid store_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hydroxysophoranone is publicly available. The following information is based on the safety data for the structurally similar isoflavone, Genistein, and should be used as a guideline. It is crucial to conduct a thorough risk assessment before handling this compound.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to build trust and provide value beyond the product itself, ensuring a safe laboratory environment.

Hazard Identification and Classification

Based on data for the surrogate compound Genistein, this compound should be treated as a hazardous substance. The primary hazards are summarized below.

Hazard ClassHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1][2][3]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1][2]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1][2]
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic life[1]
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment must be worn when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Safety goggles with side-shields or a face shield.[2]
Hand Protection Protective gloves (e.g., nitrile, neoprene).[2]
Skin and Body Protection Impervious clothing, such as a lab coat, to prevent skin contact.[2]
Respiratory Protection A suitable respirator (e.g., N95) should be used to avoid inhalation of dust or aerosols.[4]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe working environment.

AspectProcedure
Safe Handling Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
Storage Keep the container tightly sealed in a cool, dry, and well-ventilated area.[6] Store away from direct sunlight and sources of ignition.[6] For long-term stability, store at -20°C.[7]
Incompatible Materials Strong acids/alkalis, and strong oxidizing/reducing agents.[2][6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
If on Skin Wash with plenty of soap and water.[2]
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The compound is very toxic to aquatic life with long-lasting effects, so environmental release must be avoided.[1]

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an approved waste disposal plant.[6]
Contaminated Packaging Handle as unused product.

Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Operational_Workflow Operational Workflow for Handling this compound cluster_Receiving Receiving cluster_Storage Storage cluster_Handling Handling (in Fume Hood) cluster_Disposal Disposal A Receive Shipment B Inspect Container Integrity A->B C Log into Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area at -20°C C->D E Don Appropriate PPE D->E F Weigh and Prepare Solutions E->F G Conduct Experiment F->G H Collect Waste in a Labeled, Sealed Container G->H I Dispose of Waste via Approved Chemical Waste Program H->I

Operational Workflow for Handling this compound

Emergency Response Plan

This diagram illustrates the immediate actions to be taken in case of an accidental spill or exposure to this compound.

Emergency_Response_Plan Emergency Response Plan for this compound cluster_Spill Spill Response cluster_Exposure Exposure Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Lab Supervisor and EHS Evacuate->Notify Contain Contain Spill with Absorbent Material Notify->Contain Clean Clean Spill Area (with appropriate PPE) Contain->Clean Dispose_Spill Dispose of Contaminated Material as Hazardous Waste Clean->Dispose_Spill Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Skin Skin Contact: Wash with Soap and Water Remove->Skin Eyes Eye Contact: Flush with Water for 15 mins Remove->Eyes Inhalation Inhalation: Move to Fresh Air Remove->Inhalation Seek_Medical Seek Immediate Medical Attention Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical

Emergency Response Plan for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.